6-Bromoquinolin-8-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPXRHDOOYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069176 | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57339-57-8 | |
| Record name | 6-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 6-Bromoquinolin-8-amine"
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-8-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We delve into the core physicochemical properties that are critical for its application in research and drug development. This document consolidates known experimental data, outlines robust protocols for property determination, and offers insights into the synthetic pathways for this valuable chemical scaffold. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, enabling a deeper understanding of the compound's behavior and potential.
Part 1: Chemical Identity and Structure
This compound is a derivative of quinoline, an aromatic heterocyclic scaffold fundamental to many biologically active compounds.[1] Its structure is characterized by a bromine atom at the 6-position and an amine group at the 8-position, which impart specific reactivity and physicochemical characteristics.[1] These functional groups are key to its utility as a building block for more complex molecules.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 6-bromo-8-aminoquinoline, 6-bromo-8-quinolinamine | [3][4] |
| CAS Number | 57339-57-8 | [3][5] |
| Molecular Formula | C₉H₇BrN₂ | [3][5] |
| Molecular Weight | 223.07 g/mol | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C1N |[3] |
Part 2: Core Physicochemical Properties
The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Understanding these characteristics allows for rational drug design and formulation development.[8]
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Significance in Drug Development |
|---|---|---|
| Melting Point | 142-145 °C[5] | A sharp melting range indicates high purity. This value is important for formulation and stability assessments.[9] |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water.[1] | Affects bioavailability and formulation options. Low aqueous solubility can be a challenge for oral drug delivery.[1][10] |
| Lipophilicity (LogP) | Data not available (predicted to be high)[10] | Influences membrane permeability, absorption, and potential for non-specific binding.[10] |
| pKa | Data not available | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration.[10] |
| Stability | Stable under normal laboratory conditions; should be protected from light.[1] | Crucial for determining storage requirements, shelf-life, and compatibility with other excipients. |
In-Depth Analysis of Key Properties
-
Melting Point: The experimentally determined melting point of 142-145 °C suggests that this compound is a crystalline solid at room temperature.[5] A narrow range is indicative of high purity, a critical parameter for reproducible biological and chemical studies. The presence of impurities would typically lead to a depression and broadening of this range.[9]
-
Solubility: The compound exhibits preferential solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, a common trait for heterocyclic compounds used in high-throughput screening libraries.[1] Its limited aqueous solubility is a key consideration for in vivo studies. For formulation purposes, strategies such as salt formation or the use of co-solvents may be necessary to enhance its concentration in aqueous media.[8]
-
Acidity/Basicity (pKa): The pKa value quantifies the acidity or basicity of a molecule.[12] For this compound, the two nitrogen atoms—the endocyclic quinoline nitrogen and the exocyclic amino group—are the primary ionizable centers. The quinoline nitrogen is weakly basic, while the aromatic amine is also basic. Knowing the pKa values is essential to predict the compound's charge state at physiological pH (~7.4), which profoundly affects its interaction with biological targets and its solubility profile.[7]
Part 3: Synthesis and Purification Workflow
This compound is typically synthesized via the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. This common and efficient method utilizes iron powder in an acidic medium, a classic approach for converting aromatic nitro compounds to amines.[5][13]
Detailed Synthesis Protocol
This protocol is adapted from established procedures.[5]
-
Reaction Setup: In a round-bottom flask suitable for reflux, suspend 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol) in a solvent mixture of ethanol, acetic acid, and water (e.g., 50 mL / 50 mL / 25 mL).
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 3.18 g, 56.9 mmol) in portions. Causality Note: Iron in an acidic medium (acetic acid) acts as the reducing agent, donating electrons to the nitro group.
-
Reaction Execution: Heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide (NaOH) solution.
-
Work-up - Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the iron solids and iron oxide byproducts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a 40% ethyl acetate/hexane eluent) to yield this compound as a yellow solid.[5]
Part 4: Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is a prerequisite for successful drug development.[8][14] The following section details standard, self-validating protocols for key parameters.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a precise melting range, indicating purity.[9]
-
Sample Preparation: Finely grind a small amount of crystalline this compound. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).
-
Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point (142 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[7][11]
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Expertise Note: Using an excess of solid ensures that equilibrium is established between the dissolved and undissolved compound.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: pKa Determination (Potentiometric Titration)
This method measures the change in pH of a solution upon the addition of a titrant to determine the ionization constant(s).[7]
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Titration - Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve, which correspond to the points of half-neutralization for each ionizable group.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate in synthetic and medicinal chemistry. Its solid nature, moderate melting point, and characteristic solubility profile are key parameters for its handling, purification, and formulation. While core data like melting point and solubility are established, further experimental determination of its pKa and LogP values would provide a more complete profile for computational modeling and predictive ADME studies. The robust synthesis and characterization protocols outlined in this guide offer a solid foundation for researchers to confidently utilize this compound in advancing drug discovery and materials science.
References
- 1. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. langhuapharma.com [langhuapharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajptonline.com [ajptonline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Bromoquinolin-8-amine (CAS: 57339-57-8): Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Quinoline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline moiety stands as a "privileged structure," a testament to its recurring presence in a multitude of bioactive compounds and functional materials.[1] Within this important class of heterocycles, 6-Bromoquinolin-8-amine emerges as a particularly strategic building block. Its unique substitution pattern—an amine group at the 8-position ripe for derivatization and a bromine atom at the 6-position providing a handle for cross-coupling reactions—offers a dual functionality that is highly sought after in the synthesis of complex molecular architectures.[2]
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation. As Senior Application Scientists, our goal is to illuminate the causality behind the protocols, to ground our assertions in verifiable data, and to equip fellow researchers with the practical insights needed to confidently incorporate this versatile molecule into their discovery workflows.
Core Physicochemical & Structural Data
A foundational understanding of a compound's physical and chemical properties is non-negotiable for its effective use. The data for this compound, summarized below, informs everything from solvent selection during synthesis to formulation strategies in downstream applications.
| Property | Value | Significance & Experimental Insight |
| CAS Number | 57339-57-8[3] | The universal identifier for unambiguous compound registration. |
| Molecular Formula | C₉H₇BrN₂[3][4] | Confirms the elemental composition. |
| Molecular Weight | 223.07 g/mol [4] | Critical for all stoichiometric calculations in reaction planning. |
| Melting Point | 142-145 °C[4] | A sharp melting range is a primary indicator of purity. Broadening can suggest residual solvents or impurities. |
| Appearance | Yellow solid[4] | The chromophore of the quinoline system imparts color. Significant deviation may indicate oxidation or contamination. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited in water[2] | Dictates appropriate solvents for reactions, purification (crystallization, chromatography), and biological assays. |
| SMILES | NC1=CC(Br)=CC2=C1N=CC=C2[3] | A machine-readable line notation for structural representation in cheminformatics databases. |
| Stability | Stable under normal lab conditions; protect from light[2] | The aminoquinoline core can be sensitive to photo-oxidation. Amber vials and storage in the dark are recommended to prevent degradation. |
Synthesis: A Robust and Validated Protocol
The most reliable and widely reported synthesis of this compound is the reduction of its nitro precursor, 6-bromo-8-nitroquinoline.[4] This method is favored for its high yield, operational simplicity, and the use of inexpensive and effective reagents. The causality for this choice lies in the efficiency of reducing aromatic nitro groups with iron powder in an acidic medium, a classic and well-understood transformation in organic chemistry.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful completion of each step and matching the expected outcomes confirms the process is on track.
Objective: To synthesize this compound from 6-bromo-8-nitroquinoline with a target yield >90%.
Materials:
-
6-bromo-8-nitroquinoline (4.0 g, ~15.8 mmol)
-
Iron powder (3.18 g, ~56.9 mmol)
-
Ethanol (EtOH), Acetic Acid (HOAc), Deionized Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc), Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® (Diatomaceous earth)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solvent mixture of Ethanol (50 mL), Acetic Acid (50 mL), and Water (25 mL). Add 6-bromo-8-nitroquinoline (4.0 g) to the mixture.[4]
-
Scientist's Insight: The EtOH/HOAc/H₂O system is crucial. Ethanol solubilizes the organic starting material, water solubilizes the acid, and acetic acid activates the iron powder for a more efficient reduction.
-
-
Reagent Addition: To the stirred solution, add iron powder (3.18 g) in portions.[4]
-
Scientist's Insight: Portion-wise addition helps to control the initial exotherm of the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.[4]
-
Work-up - Neutralization & Filtration: Cool the mixture to room temperature. Carefully neutralize the acid by slowly adding 2.5 N NaOH solution until the pH is ~7-8. Filter the resulting suspension through a pad of Celite to remove the iron solids. Wash the filter cake thoroughly with Ethyl Acetate (3 x 50 mL) to ensure all product is collected.[4]
-
Scientist's Insight: Celite filtration is superior to standard filter paper here as it prevents fine iron particles from passing through, which can complicate the subsequent extraction.
-
-
Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine the organic layers.[4]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude oil or solid.[4]
-
Purification: Purify the crude residue by column chromatography on silica gel using a mobile phase of 40% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product and evaporate the solvent.[4]
-
Final Product: Dry the resulting yellow solid under vacuum to obtain pure this compound. The expected yield is approximately 3.19 g (91%).[4]
Applications in Research and Drug Discovery
The true value of this compound lies in its versatility as a scaffold for creating diverse libraries of new chemical entities.[2]
-
Medicinal Chemistry: Its derivatives are actively being investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[2][5] The 8-aminoquinoline core is famously the basis for antimalarial drugs like primaquine and tafenoquine, which act by disrupting the parasite's mitochondrial function.[6]
-
Organic Synthesis: It serves as a key intermediate for more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functional groups.[2]
-
Materials Science: The quinoline ring system possesses unique electronic properties, making its derivatives useful in the development of dyes and pigments.[2]
Potential Derivatization Pathways
Caption: Common derivatization pathways for this compound.
Quality Control and Characterization
Verifying the identity and purity of the synthesized material is a critical, self-validating step. A multi-technique approach is recommended.
| Technique | Expected Results & Interpretation |
| ¹H NMR | The spectrum should show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The amine (-NH₂) protons will typically appear as a broad singlet. The integration of these signals must match the number of protons in the structure. |
| ¹³C NMR | Expect nine distinct carbon signals, with those adjacent to nitrogen atoms shifted downfield. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |
| IR Spectroscopy | Look for characteristic N-H stretching absorptions for a primary amine, typically a pair of bands in the 3300-3500 cm⁻¹ range.[8] Aromatic C-H and C=C/C=N stretching bands will also be present.[7] |
| HPLC | Using a reverse-phase C18 column, a pure sample should yield a single major peak when monitored at a suitable UV wavelength (e.g., 254 nm).[9] Area percentage calculation provides a quantitative measure of purity. |
Safety, Handling, and Storage
Proper laboratory practice is paramount when working with any chemical intermediate. While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, the handling procedures for structurally related aromatic amines and bromo-heterocycles provide a robust framework for ensuring safety.[10][11][12]
| Safety Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10] | Prevents skin and eye contact with the solid or solutions. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[10] | Minimizes inhalation of fine particulates. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light. Keep away from strong oxidizing agents.[10] | Ensures compound stability and prevents degradation or hazardous reactions. |
| Spill Cleanup | Evacuate and ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a labeled container for hazardous waste disposal.[10] | Prevents exposure and environmental contamination. |
| First-Aid | Skin: Wash affected area with plenty of soap and water. Eyes: Flush with water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. In all cases, seek immediate medical attention.[10] | Standard emergency procedures for chemical exposure. |
Conclusion
This compound (CAS 57339-57-8) is more than just another catalog chemical; it is a potent and versatile platform for innovation. Its well-defined synthesis, dual points of reactivity, and foundational role in the creation of biologically active molecules make it an invaluable asset for researchers in drug discovery and materials science. By understanding the causality behind its synthesis, characterization, and handling, scientists can fully leverage its potential to drive their research forward.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]
- 3. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 6-Bromoquinolin-8-amine
Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of 6-Bromoquinolin-8-amine (CAS No: 57339-57-8). As a key heterocyclic aromatic compound, its quinoline core, functionalized with both an amine and a bromine substituent, makes it a valuable building block in medicinal chemistry and drug development. This document details its synthesis, purification, and in-depth structural elucidation through modern spectroscopic techniques. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Molecular Identity and Physicochemical Properties
This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound.[1] The structure is characterized by a bromine atom at the C6 position and an amine group at the C8 position of the quinoline ring system.[1] This specific substitution pattern imparts distinct chemical reactivity and physical properties that are foundational to its utility in organic synthesis.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-bromo-8-aminoquinoline, 6-bromo-8-quinolinamine | [2] |
| CAS Number | 57339-57-8 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [3][4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 142-145 °C | [3] |
| Solubility | Soluble in organic solvents (DMSO, ethanol); limited in water. | [1] |
| SMILES String | Nc1cc(Br)cc2c1nccc2 | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Synthesis and Purification: A Validated Workflow
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 6-bromo-8-nitroquinoline.[1][3] This transformation is a cornerstone reaction in the synthesis of aromatic amines and is selected for its high yield and reliability.
Causality in Experimental Design
The choice of iron powder in an acidic medium (ethanol/acetic acid/water) is a classic and robust method for nitro group reduction.[3]
-
Iron Powder: Acts as the reducing agent, offering its electrons to the nitro group. It is inexpensive, effective, and the resulting iron oxides are easily removed by filtration.
-
Acidic Medium: The presence of acetic acid protonates the nitro group, making it more susceptible to reduction. The solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic reagents.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (typically 3 hours).[3]
Diagram of Synthetic Workflow
Caption: A validated workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask containing a solution of 6-bromo-8-nitroquinoline (4 g, 15.8 mmol) in a solvent mixture of ethanol (50 mL), acetic acid (50 mL), and water (25 mL), add iron powder (3.18 g, 56.9 mmol).[3]
-
Reaction Execution: Heat the reaction mixture to reflux with stirring for 3 hours.[3]
-
Work-up: After cooling the mixture to room temperature, carefully neutralize it with a 2.5 N sodium hydroxide (NaOH) solution.[3]
-
Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the iron powder and iron oxide residues. Wash the filter cake with ethyl acetate.[3]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 200 mL).[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product as an oil.[3]
Experimental Protocol: Purification
-
Chromatography Preparation: Prepare a silica gel column using a slurry of silica in a hexane solvent.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a solvent system of 40% ethyl acetate in hexanes.[3]
-
Fraction Collection: Collect the fractions containing the desired product (monitored by TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid with a yield of approximately 91%.[3] The identity and purity should be confirmed by spectroscopic methods.
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the identity and purity of this compound.
Diagram of Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include distinct aromatic protons on the quinoline ring and a broad signal for the amine (-NH₂) protons.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate between the carbons in the benzene and pyridine rings and will be influenced by the electron-withdrawing bromine and electron-donating amine substituents.
Generalized Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a spectral width of 12-16 ppm is typical.[5] For ¹³C NMR, a wider spectral width of ~220 ppm is used, and a greater number of scans are required to achieve an adequate signal-to-noise ratio.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ that confirms the molecular weight of 223.07 g/mol .
-
Bromine Isotopic Pattern: A key validating feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope ([M]⁺) and another two mass units higher for the ⁸¹Br isotope ([M+2]⁺).[5] This characteristic pattern is definitive proof of the presence of a single bromine atom.
Generalized Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI).[5]
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
X-ray Crystallography
-
Planarity: The quinoline ring system is expected to be essentially planar.[6]
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.
-
Intermolecular Interactions: Information on how the molecules pack in the solid state, such as potential π–π stacking interactions between quinoline rings of adjacent molecules.[6][7]
Generalized Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[8]
Chemical Reactivity and Applications in Drug Development
The molecular structure of this compound provides two key reactive sites for further functionalization, making it a versatile scaffold in medicinal chemistry.[1]
-
The Amine Group (C8): The primary aromatic amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of sulfonamides or Schiff bases. These modifications are crucial for tuning the molecule's physicochemical properties (like solubility and lipophilicity) and for exploring structure-activity relationships (SAR).
-
The Bromo Group (C6): The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkyl, or other functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.[9]
Derivatives of this and related bromo-amino-quinolines are being investigated for a range of therapeutic applications, including potential anticancer, antimicrobial, and antiviral properties.[1]
Diagram of Potential Derivatization Pathways
Caption: Potential reaction pathways for the derivatization of this compound.
Conclusion
The molecular structure of this compound has been thoroughly defined through its chemical identity, a robust synthetic pathway, and a suite of powerful spectroscopic techniques. Its structure, featuring a planar quinoline core with strategically placed amine and bromo functional groups, provides a foundation for its role as a privileged scaffold in the design and synthesis of novel therapeutic agents. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this valuable compound in their drug discovery and development programs.
References
- 1. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]
- 2. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 57339-57-8|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Introduction: The Analytical Imperative for 6-Bromoquinolin-8-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinolin-8-amine
This compound is a substituted quinoline, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and biologically active molecules. As a key building block in medicinal chemistry, the precise characterization of its structure and purity is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight, confirming elemental composition, and elucidating molecular structure.
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document explains the rationale behind specific analytical choices, from sample preparation and ionization to fragmentation analysis, empowering the scientist to develop robust, self-validating analytical systems.
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in developing any analytical method. These characteristics directly influence instrument parameters and data interpretation.
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C₉H₇BrN₂[1][2] | Defines the elemental composition. The odd number of nitrogen atoms predicts an odd nominal molecular weight, which is a useful initial check. |
| Average Molecular Weight | ~223.07 g/mol [2][3] | Used for preparing solutions of known concentration. |
| Monoisotopic Mass | 221.97926 Da[4] | The exact mass of the molecule with its most abundant isotopes. This is the value observed in high-resolution mass spectrometry (HRMS). |
| CAS Number | 57339-57-8[1][2] | A unique identifier for the specific chemical substance. |
| Key Structural Features | Quinoline Ring, Primary Amine (-NH₂), Bromo (-Br) Substituent | The basic amine group is a prime site for protonation in positive-ion mode ESI. The bromo group imparts a highly characteristic isotopic signature. |
Core Principles of Analysis: Ionization and Isotopic Signature
The successful mass spectrometric analysis of this compound hinges on two key principles: efficient ionization of the molecule and recognition of its unique isotopic pattern.
Ionization Strategy: Electrospray Ionization (ESI)
For a molecule like this compound, which possesses a basic primary amine, Electrospray Ionization (ESI) is the premier choice. The acidic conditions of a typical reversed-phase liquid chromatography mobile phase readily protonate the amine group, leading to the efficient formation of the pseudomolecular ion, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring that the primary ion observed corresponds to the intact molecule. While Electron Ionization (EI) is common in GC-MS, it is a "hard" technique that would likely cause extensive and immediate fragmentation of this molecule, complicating the identification of the molecular ion.[5][6]
The Bromine Isotopic Pattern: A Definitive Marker
A critical diagnostic feature for any bromine-containing compound is its distinct isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] This results in a pair of peaks in the mass spectrum for any ion containing a single bromine atom:
-
The 'M' Peak: Corresponds to the ion containing the ⁷⁹Br isotope.
-
The 'M+2' Peak: Corresponds to the ion containing the ⁸¹Br isotope, appearing 2 m/z units higher.
These two peaks will have a relative intensity ratio of approximately 1:1. The presence of this characteristic doublet is conclusive evidence for a monobrominated compound and is a cornerstone of data validation.
| Ion | Isotope | Calculated m/z (Monoisotopic) | Expected Relative Abundance |
| [M+H]⁺ | ⁷⁹Br | 222.9871 | ~100% |
| [M+H+2]⁺ | ⁸¹Br | 224.9851 | ~98% |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for accurate analysis. The following sections detail a comprehensive protocol for the LC-MS analysis of this compound.
References
- 1. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Solubility Profile of 6-Bromoquinolin-8-amine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Bromoquinolin-8-amine, a key intermediate in medicinal chemistry and materials science. This document outlines the theoretical principles governing its solubility in various organic solvents, based on its unique physicochemical properties. It further details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction
This compound is a heterocyclic aromatic amine with significant applications in the synthesis of novel therapeutic agents and functional materials.[1] Its utility as a synthetic building block is critically dependent on its solubility in various reaction media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a detailed exploration of the solubility of this compound, bridging theoretical predictions with practical experimental workflows.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized below:
| Property | Value/Information | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Typically a yellow solid | [2] |
| Melting Point | 142-145 °C | [2] |
| Polarity | Polar, due to the presence of the amine group and nitrogen heterocycle. | Inferred from structure |
| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, and the quinoline nitrogen can act as a hydrogen bond acceptor. | Inferred from structure |
| pKa | The amine group imparts basic properties to the molecule. |
The presence of both a polar amine group and a relatively large, aromatic quinoline ring system suggests a nuanced solubility profile. The molecule possesses both hydrophilic (amine) and lipophilic (bromo-quinoline) characteristics, making its solubility highly dependent on the nature of the solvent.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The ability of the amine group to form hydrogen bonds suggests that this compound should exhibit some solubility in polar protic solvents. However, the large hydrophobic bromo-quinoline core may limit its solubility in highly polar solvents like water. It is expected to be soluble in lower alcohols like ethanol.[1]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule. Therefore, this compound is expected to be readily soluble in solvents like DMSO.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amine group and the nitrogen heterocycle, this compound is expected to have limited solubility in nonpolar solvents.
Experimental Determination of Solubility
To move beyond theoretical predictions, experimental determination of solubility is crucial. The following sections provide detailed protocols for both qualitative and quantitative analysis.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and the solvents being used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]
-
Avoiding inhalation of dust and vapors.[4]
-
Preventing contact with skin and eyes.[4]
Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in a range of solvents.
-
This compound
-
A selection of organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Protic | Water | Limited |
| Ethanol, Methanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetonitrile | Soluble | |
| Nonpolar | Hexane, Toluene | Insoluble |
Quantitative Solubility Determination (Isothermal Saturation Method)
This method provides a precise measurement of solubility at a given temperature.
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure saturation.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantitative determination of solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| e.g., DMSO | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Water | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with robust experimental protocols, researchers can obtain the critical solubility data needed to advance their work in drug discovery and materials science. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results.
References
"reactivity of the amino group in 6-Bromoquinolin-8-amine"
An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Bromoquinolin-8-amine
Abstract
This compound is a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of numerous bioactive molecules, most notably analogues of the antimalarial drug primaquine.[1][2] The synthetic versatility of this compound is largely dictated by the reactivity of its two primary functional groups: the bromine atom at the C6 position and the primary amino group at the C8 position. This technical guide provides an in-depth exploration of the chemical reactivity of the 8-amino group, offering a foundational understanding for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its nucleophilicity and detail its participation in essential transformations such as acylation, alkylation, and diazotization. Furthermore, we will discuss the molecule's role in modern cross-coupling reactions, providing both theoretical insights and field-proven experimental protocols.
Introduction: The Strategic Importance of this compound
The 8-aminoquinoline core is a privileged structure in drug discovery, renowned for its presence in compounds that exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] this compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for late-stage diversification of the quinoline core.[5][6]
However, the primary focus of this guide is the 8-amino group. Its reactivity is the gateway to constructing the crucial side chains that define the pharmacological profile of many 8-aminoquinoline-based drugs. Understanding and controlling the reactivity of this amine is therefore paramount for the successful synthesis of novel therapeutic agents.
Electronic and Steric Landscape
The reactivity of the 8-amino group is a nuanced interplay of several factors:
-
Electronic Effects: The amino group is an activating, ortho-, para-directing group, increasing the electron density of the quinoline ring system through resonance. However, its basicity and nucleophilicity are tempered by the electron-withdrawing nature of the heterocyclic nitrogen atom and the overall aromatic system.
-
Steric Hindrance: The "peri" interaction, or the close spatial proximity of the substituents at the C8 and C1 (heterocyclic nitrogen) positions, can influence the approach of bulky electrophiles and reagents.[7] This steric constraint can dictate the feasibility and outcome of certain reactions.
-
Intramolecular Hydrogen Bonding: The 8-amino group can form a weak intramolecular hydrogen bond with the quinoline nitrogen (N1).[7] This interaction can modulate the amine's nucleophilicity and must be considered when planning synthetic transformations.
The following diagram illustrates the key structural features influencing the molecule's reactivity.
Caption: Key reactivity sites and influencing factors on the this compound scaffold.
Core Reactions of the 8-Amino Group
The nucleophilic character of the 8-amino group allows it to participate in a variety of fundamental organic reactions. These transformations are essential for attaching side chains and modifying the core structure.
N-Alkylation: Building the Primaquine Scaffold
N-alkylation is arguably the most significant reaction of this amino group, as it forms the basis for synthesizing primaquine and its numerous analogues.[1][8] The reaction typically involves the nucleophilic substitution of an alkyl halide by the 8-amino group.
Causality Behind Experimental Choices: The choice of solvent and base is critical. A non-nucleophilic base is often used to deprotonate the amine, increasing its nucleophilicity without competing in the substitution reaction. The reaction is often performed at elevated temperatures to overcome the activation energy for C-N bond formation. In many preparations of primaquine analogues, the reaction is run neat (without solvent) at high temperatures.[3]
Protocol 2.1: Synthesis of a Primaquine Analogue
This protocol describes a general procedure for the alkylation of this compound with a protected aminoalkyl bromide, a key step in forming the characteristic diamine side chain of primaquine-like molecules.
-
Reagent Preparation: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and 4-bromo-1-phthalimidopentane (1.2 eq).
-
Reaction Execution: Heat the mixture without solvent at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Deprotection: After the initial coupling is complete, cool the reaction mixture. Add ethanol to dissolve the residue, followed by hydrazine hydrate (5.0 eq).
-
Final Product Formation: Reflux the ethanolic solution for 4 hours to cleave the phthalimide protecting group.
-
Work-up and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the final alkylated product.[3]
N-Acylation: Formation of Amides
N-acylation is a straightforward method to introduce carbonyl-containing moieties, forming amides. This is often done to synthesize prodrugs, modify solubility, or explore structure-activity relationships by introducing new functional groups.[4] The reaction typically proceeds by reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Protocol 2.2: General Procedure for N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. Concentrate the solvent in vacuo and purify the resulting crude amide by column chromatography or recrystallization.[9]
The following workflow illustrates the general process for acylation and alkylation.
Caption: General experimental workflows for N-acylation and N-alkylation of this compound.
Diazotization: A Gateway to Further Functionalization
The primary aromatic amine at C8 can be converted into a diazonium salt, a highly versatile intermediate.[10] Diazotization involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[11] The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions.
Causality Behind Experimental Choices: Low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a strong, non-nucleophilic acid like HBF₄ can sometimes allow for the isolation of the diazonium salt, whereas acids like HCl or HBr will lead directly to substitution products via the Sandmeyer reaction.[10]
Key Transformations of the Diazonium Salt:
-
Sandmeyer Reaction: Displacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.
-
Schiemann Reaction: Conversion to an aryl fluoride using fluoroboric acid (HBF₄) and heat.
-
Hydrolysis: Replacement of the diazonium group with a hydroxyl (-OH) group by heating in an aqueous acidic solution.
Protocol 2.3: Diazotization and Subsequent Hydrolysis to 6-Bromoquinolin-8-ol
-
Reaction Setup: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Hydrolysis: After formation of the diazonium salt is complete, slowly heat the reaction mixture to 50-60 °C. Nitrogen gas will evolve. Continue heating until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude 6-bromoquinolin-8-ol by column chromatography.
Role in Modern Palladium-Catalyzed Cross-Coupling
While the 8-amino group primarily acts as a nucleophile, the molecule as a whole is an excellent substrate for cross-coupling reactions at the C6-bromo position. The most prominent of these is the Buchwald-Hartwig amination, which allows for the formation of a second C-N bond on the quinoline scaffold.[12][13]
The Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide, catalyzed by a palladium complex with a specialized phosphine ligand.[14][15] In the context of this compound, the C6-Br bond is the electrophilic partner. This allows for the synthesis of complex derivatives with amine substituents at both the C6 and C8 positions.
Causality Behind Experimental Choices: The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig reaction.[5]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) precursors.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the coupling amine and facilitate the catalytic cycle.
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.
Summary and Outlook
This compound is a cornerstone intermediate whose value is derived from the distinct and exploitable reactivity of its 8-amino group. Classic transformations such as N-alkylation and N-acylation provide reliable methods for building the complex side chains essential for biological activity. Meanwhile, diazotization opens a pathway to a host of other functionalities, converting the amine into an excellent leaving group. The interplay between the nucleophilic 8-amino group and the electrophilic C6-bromo position, which is reactive in palladium-catalyzed cross-couplings, makes this molecule a highly versatile platform for combinatorial chemistry and the development of new drug candidates. Future research will undoubtedly continue to leverage these reactive sites to create novel molecular architectures with enhanced therapeutic properties.
References
- 1. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. ias.ac.in [ias.ac.in]
- 15. research.rug.nl [research.rug.nl]
6-Bromoquinolin-8-amine: A Versatile Scaffold for Advanced Research and Development
A Senior Application Scientist's In-depth Technical Guide
Introduction: The Strategic Value of the 6-Bromoquinolin-8-amine Scaffold
In the landscape of modern chemical and pharmaceutical research, the quinoline nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] Within this esteemed class of heterocycles, this compound emerges as a compound of significant strategic interest. Its unique substitution pattern—a bromine atom at the 6-position and an amine group at the 8-position—offers a dual-functional platform for a diverse array of chemical transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the 8-amino group provides a nucleophilic center for further derivatization and can influence the molecule's electronic properties and biological interactions.[2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and, most importantly, the latent potential of this compound in various research applications. We will delve into its utility as a building block in medicinal chemistry, a precursor for complex heterocyclic systems, and a candidate for novel materials. The insights and protocols presented herein are grounded in established chemical principles and supported by data from closely related analogues, offering a robust framework for harnessing the full potential of this versatile molecule.
Core Physicochemical and Electronic Properties
This compound is a solid at room temperature with the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[3] While generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, its solubility in water is limited.[2] The compound's stability is robust under standard laboratory conditions, though protection from light is advisable to prevent degradation.[2]
From a reactivity standpoint, the molecule exhibits the characteristic chemistries of both an aromatic amine and a halogenated arene.[2] The 8-amino group is nucleophilic and can be readily acylated, sulfonylated, or used as a directing group in further electrophilic aromatic substitutions. The 6-bromo substituent is a key feature for synthetic diversification, being amenable to a variety of palladium-catalyzed cross-coupling reactions.
Computational studies on the parent 8-aminoquinoline molecule reveal that its redox properties are pH-dependent, with oxidation pathways varying significantly with the acidity of the environment.[3][4] This suggests that the electronic nature of this compound and its derivatives can be tuned, a property of interest in both medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing (by induction) bromine atom on the quinoline ring system creates a unique electronic landscape ripe for exploration.
Synthesis of this compound: A Validated Protocol
The most established and efficient synthesis of this compound involves the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. The iron-mediated reduction in an acidic medium is a common and high-yielding method.
Experimental Protocol: Iron-Mediated Reduction of 6-Bromo-8-nitroquinoline
Objective: To synthesize this compound from 6-bromo-8-nitroquinoline.
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder
-
Ethanol (EtOH)
-
Glacial Acetic Acid (HOAc)
-
Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite or diatomaceous earth
Procedure:
-
In a round-bottom flask, prepare a mixed solution of ethanol, acetic acid, and water (a common ratio is 2:2:1 by volume).
-
Dissolve 6-bromo-8-nitroquinoline (1.0 equivalent) in the solvent mixture.
-
To the stirred solution, add iron powder (approximately 3.6 equivalents).
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filter the cooled mixture through a pad of Celite to remove the iron solids, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the resulting oil or solid by column chromatography on silica gel (e.g., using a gradient of 40% ethyl acetate in hexane) to afford this compound as a yellow solid.[3] A reported yield for this reaction is 91%.[3]
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
The quinoline scaffold is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][5] While specific biological data for this compound is limited, the activities of structurally related compounds provide compelling evidence for its potential as a valuable starting point for drug discovery programs.
Anticancer Potential
Research into brominated and substituted quinolines has revealed significant antiproliferative activity against various cancer cell lines. A structure-activity relationship (SAR) study on bromo-derivatives of 8-substituted quinolines demonstrated that compounds like 5,7-dibromo-8-hydroxyquinoline exhibit potent anticancer effects, with IC₅₀ values in the low microgram per milliliter range against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[6] These compounds were found to induce apoptosis and inhibit topoisomerase I, a critical enzyme in DNA replication and repair.[6]
While the 8-amino group in our target molecule differs from the 8-hydroxyl group in these studies, the shared bromo-quinoline core suggests a promising avenue for investigation. The 8-amino group can be derivatized to modulate lipophilicity, hydrogen bonding capacity, and overall molecular conformation, which are key determinants of biological activity.
Table 1: In Vitro Anticancer Activity of Structurally Related Quinolines
| Compound | C6 (Rat Brain Tumor) IC₅₀ (µg/mL) | HeLa (Human Cervix Carcinoma) IC₅₀ (µg/mL) | HT29 (Human Colon Carcinoma) IC₅₀ (µg/mL) | Reference |
| 7-Cyano-8-hydroxyquinoline | 12.3 | 10.1 | 15.8 | [7] |
| 5,7-Dicyano-8-hydroxyquinoline | 8.9 | 6.7 | 11.2 | [7] |
| 6-Bromo-5-nitroquinoline | >50 | 24.1 | 26.2 | [7] |
| 5-Fluorouracil (Reference) | 7.9 | 4.8 | 6.5 | [7] |
This table presents data for compounds structurally related to this compound to illustrate the potential anticancer activity of this scaffold.
Antimicrobial and Antimalarial Applications
8-Aminoquinolines are a well-established class of antimalarial drugs, with primaquine being a prominent example.[8][9] The mechanism of action is thought to involve the generation of reactive oxygen species that damage parasitic cells.[8] The core 8-aminoquinoline structure is crucial for this activity. Furthermore, derivatives of 8-aminoquinoline have shown broad-spectrum antimicrobial activity against various bacteria and fungi, often through the chelation of essential metal ions.[5][9]
The presence of the 6-bromo substituent on the 8-aminoquinoline scaffold provides an opportunity to develop novel analogues with potentially improved potency, altered pharmacokinetic properties, or a different spectrum of activity. The bromine atom can be replaced or used as a site for further functionalization to explore new chemical space.
Utility as a Chemical Intermediate in Organic Synthesis
One of the most significant applications of this compound is its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The two functional groups—the 6-bromo and 8-amino moieties—can be selectively functionalized to build molecular complexity.
Derivatization of the 8-Amino Group
The primary amino group at the 8-position is a nucleophilic handle amenable to a variety of derivatization reactions, such as acylation and sulfonylation, to generate libraries of amides and sulfonamides for biological screening.
Adapted Protocol 1: Acylation of this compound
Objective: To synthesize N-(6-bromoquinolin-8-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If using DCM, separate the organic layer and extract the aqueous layer with DCM. If using pyridine, extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Functionalization of the 6-Bromo Position via Cross-Coupling Reactions
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, and amino substituents, respectively.
Adapted Protocol 2: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-aryl-8-aminoquinolines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 0.05 eq), and the base (e.g., 2.0 eq).
-
Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., argon) at a temperature typically ranging from 80-100 °C for several hours, monitoring by TLC.
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Adapted Protocol 3: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 6-amino-substituted-8-aminoquinolines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purify the filtrate by column chromatography.
Caption: Key derivatization pathways for this compound.
Potential in Materials Science
The electronic properties of the molecule can be fine-tuned through derivatization. For instance, introducing electron-donating groups at the 6-position via Suzuki coupling could modulate the HOMO-LUMO energy gap and, consequently, the emission color. The 8-amino group can also be used to attach the quinoline core to other chromophores or polymer backbones.
Computational studies on related aminoquinolines have been employed to predict their electronic structure, absorption and emission spectra, and nonlinear optical properties.[12][13] Similar theoretical investigations on this compound and its derivatives could provide valuable insights into their suitability for optoelectronic applications and guide the synthesis of promising new materials.
Conclusion and Future Outlook
This compound represents a potent and versatile platform for innovation in both medicinal chemistry and materials science. Its dual functionality allows for a myriad of synthetic transformations, opening the door to vast libraries of novel compounds. While much of the specific application data is currently derived from structurally related analogues, the foundational chemistry and the demonstrated biological and physical properties of the broader quinoline class provide a strong rationale for the focused investigation of this particular scaffold.
For drug discovery professionals, this compound offers a starting point for the development of new anticancer, antimicrobial, and antimalarial agents with potentially novel mechanisms of action or improved therapeutic indices. For materials scientists, it is a promising building block for the synthesis of new organic electronic materials with tunable properties. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecule.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study [ouci.dntb.gov.ua]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 6-Arylquinolin-8-amines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Value of the Quinoline Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool, particularly within the pharmaceutical industry.[1] Its application is especially critical in the synthesis of heteroaromatic compounds, which form the core of countless therapeutic agents.[4][5]
The quinoline scaffold is a privileged structure in medicinal chemistry, integral to a wide range of biologically active molecules, including those with anticancer and antimalarial properties.[6][7][8][9] The specific building block, 6-Bromoquinolin-8-amine, represents a particularly valuable intermediate. The bromine atom at the C6 position serves as a versatile handle for C-C bond formation via Suzuki coupling, while the amino group at the C8 position provides a crucial site for further derivatization or acts as a key pharmacophoric element. This dual functionality allows for the rapid generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery.[10]
This document provides a detailed guide to the principles, optimization, and practical execution of Suzuki-Miyaura coupling reactions using this compound.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[11] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[11][12][13] This step forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is a key factor, with reactivity generally following the trend I > Br > Cl.[13]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the palladium center.[1][13] This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes ligand exchange with the halide on the palladium complex.[14][15]
-
Reductive Elimination : In the final step, the two organic groups (the quinoline and the newly transferred aryl group) on the Pd(II) complex couple and are expelled, forming the desired C-C bond.[11][12] This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.
Optimizing for Success: A Guide to Reaction Parameters
The success of a Suzuki coupling is highly contingent on the judicious selection of reaction components. Each parameter interacts with the others, and optimization is often necessary to achieve high yields, especially with complex heterocyclic substrates.[2]
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a reliable air-stable Pd(0) complex often used directly.[14] Pre-formed catalyst-ligand complexes like PdCl₂(dppf) can offer enhanced stability and reactivity. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, simple ligands like triphenylphosphine (PPh₃) are often sufficient. However, for less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior as they promote the oxidative addition and reductive elimination steps.[5][14] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: DBU, NEt₃ | The base is critical for activating the boronic acid to facilitate transmetalation.[14][15] Carbonates like K₂CO₃ and Cs₂CO₃ are widely used and effective. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids. The choice of base must be compatible with any base-sensitive functional groups on the substrates. |
| Boron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters (BPin) | Boronic acids are the most common coupling partners. Pinacol esters offer greater stability, are often crystalline solids, and are less prone to protodeboronation, making them advantageous for storing and handling unstable boronic acids.[11][13] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A biphasic solvent system is classic for Suzuki reactions.[1][16] The aqueous phase dissolves the inorganic base, facilitating the formation of the boronate, while the organic phase dissolves the substrates and catalyst. Solvents like 1,4-dioxane and THF are frequently used. The choice of solvent also dictates the accessible temperature range.[16] |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to overcome the activation barriers of the catalytic cycle, particularly for oxidative addition and reductive elimination.[7][17] The optimal temperature depends on the reactivity of the substrates and the boiling point of the solvent. |
Standard Laboratory Protocol
The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Note: This procedure should be optimized for each specific substrate combination.
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates or LC-MS for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can poison the catalyst.[6]
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water) to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Allow the reaction to stir vigorously for 12-18 hours.
-
Monitoring & Validation (In-Process) : Periodically and upon expected completion, monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A successful reaction is indicated by the consumption of the this compound starting material and the appearance of a new, less polar spot (product) on the TLC plate.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6] Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-arylquinolin-8-amine.
-
Final Validation : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of novel 6-aryl-substituted 8-aminoquinolines. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and principles outlined herein provide a robust framework for scientists and drug development professionals to leverage this chemistry in their pursuit of new therapeutic agents and advanced materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Bromoquinolin-8-amine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of high-value pharmaceutical intermediates starting from 6-Bromoquinolin-8-amine. This versatile building block, featuring a synthetically tractable bromine atom and a nucleophilic amino group on the privileged quinoline scaffold, serves as a gateway to a diverse array of complex molecules. We will explore its application in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methodologies are critical for the construction of carbon-carbon and carbon-nitrogen bonds, enabling access to key structural motifs found in a range of therapeutic agents, from antimalarials to cutting-edge kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and process development scientists in the pharmaceutical industry, offering both theoretical insights and practical, field-proven experimental procedures.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug primaquine and its modern successor, tafenoquine. The introduction of a bromine atom at the 6-position of this scaffold creates a highly versatile synthetic handle. This allows for the strategic introduction of a wide range of molecular fragments through modern cross-coupling chemistry, profoundly expanding the accessible chemical space for drug discovery.
The this compound moiety is particularly valuable as it is a precursor to intermediates for drugs targeting a spectrum of diseases. Beyond its established role in antimalarial research, derivatives have shown significant promise as kinase inhibitors, which are at the forefront of targeted cancer therapy. The quinoline core is a well-recognized "privileged structure" capable of interacting with the ATP-binding sites of various kinases. By functionalizing the 6-position, chemists can fine-tune the selectivity and potency of these inhibitors against specific targets such as Glycogen Synthase Kinase-3 (GSK-3) and Aurora kinases.
This guide will provide a systematic approach to leveraging this compound as a starting material. We will begin with its synthesis and then delve into detailed protocols for its diversification, explaining the rationale behind the choice of catalysts, ligands, and reaction conditions.
Synthesis of the Starting Material: this compound
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 6-Bromoquinolin-8-amine as a Versatile Scaffold
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating diverse heterocyclic compounds using 6-bromoquinolin-8-amine as a key starting material. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This document details the strategic utilization of the two primary reactive sites of this compound—the nucleophilic 8-amino group and the versatile 6-bromo position—to construct fused, substituted, and complex polycyclic systems. We provide field-proven insights, detailed step-by-step protocols, and mechanistic rationale to empower scientists in the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Strategic Value of this compound
The quinoline ring is a privileged scaffold in pharmaceutical science, renowned for its presence in drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][4] The strategic functionalization of the quinoline core is paramount for modulating pharmacokinetic profiles and target-specific interactions.
This compound is a particularly valuable building block due to its dual reactivity:
-
The 8-Amino Group: A potent nucleophile and ortho-directing group, ideal for annulation and cyclization reactions to build fused heterocyclic systems (e.g., phenanthrolines, diazaphenothiazines).
-
The 6-Bromo Group: A classic handle for modern cross-coupling chemistry, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents through palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5]
This guide elucidates how to harness these functionalities, both independently and sequentially, to generate libraries of novel and complex heterocyclic compounds.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is fundamental for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 57339-57-8 | [6] |
| Molecular Formula | C₉H₇BrN₂ | [6] |
| Molecular Weight | 223.07 g/mol | [6] |
| Appearance | Yellow solid | [6] |
| Melting Point | 142-145 °C | [6] |
Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound can be broadly categorized into three strategic approaches, which are visualized in the workflow diagram below.
Caption: Synthetic pathways from this compound.
Strategy A: Annulation Reactions via the 8-Amino Group
The primary amine at the C-8 position is a powerful nucleophile that can readily participate in cyclocondensation reactions to form a new fused ring. This is one of the most direct methods for building polycyclic aromatic systems.
Causality: The reaction choice is dictated by the desired heterocyclic core. For instance, the Skraup-Doebner-von Miller reaction and its variations are classic methods for quinoline synthesis and can be adapted here to build a new ring onto the existing quinoline scaffold.[3][4]
Protocol 1: Synthesis of a Benzo[b][1][7]phenanthroline Derivative via Modified Friedländer Annulation
This protocol describes the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form a fused pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.12 g, 5.0 mmol) and acetylacetone (0.55 g, 5.5 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of ethanol followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 95 mg, 0.5 mmol). The acid catalyzes the initial imine formation and subsequent cyclization.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Filter the solid and wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Purification: The crude solid can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel to yield the target 10-bromo-2,4-dimethylbenzo[b][1][7]phenanthroline.
Strategy B: Functionalization via the 6-Bromo Group
The bromine atom at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This strategy allows for the introduction of a vast array of substituents, fundamentally altering the molecule's steric and electronic properties.
Causality: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[5] This is critical when working with a multi-functional molecule like this compound, as it leaves the amino group intact for subsequent reactions.
Protocol 2: Synthesis of 6-(4-methoxyphenyl)quinolin-8-amine via Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 50 mL Schlenk flask, add this compound (446 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), and potassium carbonate (828 mg, 6.0 mmol).
-
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (115 mg, 0.1 mmol, 5 mol%). The ligand is already incorporated in this catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure 6-(4-methoxyphenyl)quinolin-8-amine.
Sequential Strategy: A Multi-Step Synthesis Workflow
The true power of this compound is realized when both reactive sites are utilized in a sequential fashion. This allows for the construction of highly complex and novel heterocyclic architectures that would be difficult to access otherwise.
Caption: Sequential synthesis of a complex heterocycle.
This workflow first builds molecular complexity on the quinoline "east-side" via Suzuki coupling and then performs a ring-closing annulation on the "west-side" to generate a unique polycyclic scaffold. This approach provides a robust platform for creating libraries of compounds for structure-activity relationship (SAR) studies.
Summary & Outlook
This compound is a potent and versatile precursor for the synthesis of advanced heterocyclic systems. By strategically targeting its two distinct reactive centers—the 8-amino group for annulation and the 6-bromo group for cross-coupling—researchers can access a vast chemical space of novel molecular architectures. The protocols detailed herein provide a reliable foundation for both targeted synthesis and library generation in the pursuit of new therapeutic agents. The continued exploration of new reaction methodologies with this scaffold promises to further expand the toolkit of medicinal chemists.[8][9]
References
- 1. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Metal Complexes with 6-Bromoquinolin-8-amine as a Ligand
Introduction: The Significance of 6-Bromoquinolin-8-amine in Coordination Chemistry and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and primaquine.[1][2] The introduction of a bromine atom at the 6-position and an amine group at the 8-position of the quinoline ring system creates this compound, a ligand with significant potential for the development of novel metal-based therapeutics. The nitrogen atoms of the quinoline ring and the 8-amino group provide excellent coordination sites for a variety of transition metals. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromine atom, can influence the stability, reactivity, and biological activity of the resulting metal complexes.
Transition metal complexes offer a vast design space for drug development due to their unique geometries, redox properties, and ligand exchange kinetics, which are not readily accessible with purely organic molecules.[3] Metal complexes of 8-aminoquinoline derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][5][6] The coordination of the metal ion can enhance the therapeutic efficacy of the organic ligand through various mechanisms, such as facilitating transport into cells, interacting with biological targets like DNA or enzymes, and generating reactive oxygen species.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of metal complexes with this compound. The protocols are based on established methodologies for similar quinoline-based ligands and are designed to be adaptable for the synthesis of a range of transition metal complexes.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a crucial first step. A common and effective method involves the reduction of the corresponding nitro compound, 6-bromo-8-nitroquinoline.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the reduction of nitroquinolines.[9]
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder
-
Ethanol
-
Glacial acetic acid
-
Water
-
2.5 N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite or diatomaceous earth
Procedure:
-
In a round-bottom flask, prepare a suspension of 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol) in a mixture of ethanol (50 mL), glacial acetic acid (50 mL), and water (25 mL).
-
To the stirred suspension, add iron powder (e.g., 3.18 g, 56.9 mmol) in portions.
-
Heat the reaction mixture to reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite or diatomaceous earth to remove the iron solids. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Part 2: General Protocols for the Synthesis of Metal Complexes
The following are generalized protocols for the synthesis of transition metal complexes with this compound. These can be adapted for various metal salts such as those of Copper(II), Zinc(II), and Cobalt(II). The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion and reaction conditions.
Protocol 2: General Synthesis of a Metal(II) Complex of this compound
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (e.g., 2 mmol) in methanol or ethanol (e.g., 20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 10 mL).
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
A color change or the formation of a precipitate may be observed upon mixing.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent and dry it in a desiccator.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their appropriate boiling points for refluxing.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the complexation reaction to proceed at a reasonable rate.
-
Molar Ratio: The stoichiometry of the reactants will influence the final metal-to-ligand ratio in the complex. A 1:2 ratio is common for divalent metal ions with bidentate ligands to form octahedral or square planar complexes.
Part 3: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Upon complexation, the chemical shifts of the protons on the this compound ligand are expected to change. Protons near the coordination sites (the amino group and the quinoline nitrogen) will likely show the most significant shifts. The NH₂ proton signal may broaden or shift downfield. For diamagnetic complexes like those of Zn(II), sharp NMR signals are expected. For paramagnetic complexes (e.g., Cu(II), Co(II)), the signals may be broadened or shifted over a wider range. In Zn(II) complexes of 8-aminoquinoline, the aromatic protons typically appear in the range of δ 6.8-8.7 ppm, and the NH₂ protons around δ 7.4 ppm.[10]
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon coordination to the metal center. The carbons closest to the nitrogen donor atoms will be most affected. For 8-aminoquinoline, aromatic carbons resonate between δ 110-148 ppm.[10]
| Spectroscopic Data for 8-Aminoquinoline and its Zn(II) Complex | | :--- | :--- | | ¹H NMR (DMSO-d₆, δ ppm) | 8-Aminoquinoline: Aromatic CH (6.92–7.36, 8.76–8.77), NH₂ (7.37) Zn(II) Complex: Aromatic CH (6.84–7.42, 8.14–8.69), NH₂ (7.43)[10] | | ¹³C NMR (DMSO-d₆, δ ppm) | 8-Aminoquinoline: Aromatic C (110.15–128.93, 136.09–147.53) Zn(II) Complex: Aromatic C (109.84–128.64, 136.12–147.18)[10] |
2. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
-
The N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹) are expected to shift to a lower frequency upon coordination to the metal.[10]
-
The C=N stretching vibration of the quinoline ring may also shift upon coordination of the ring nitrogen.
-
New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. For Zn(II) complexes of 8-aminoquinoline, ν(Zn-N) bands have been observed around 585 cm⁻¹.[10]
| Key IR Frequencies (cm⁻¹) for 8-Aminoquinoline and its Zn(II) Complex | | :--- | :--- | | Vibrational Mode | 8-Aminoquinoline | Zn(II) Complex | | ν(N-H) | 3355–3450 | 3160-3165 | | ν(C=C) aromatic | 1615 | 1600-1607 | | ν(Zn-N) | - | 582-585 |
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry. The isotopic pattern of the metal and the bromine atom will be characteristic.
4. UV-Visible Spectroscopy:
The electronic spectra of the complexes will show ligand-based π→π* and n→π* transitions, which may be shifted upon coordination. For complexes of d-block metals, d-d transitions may be observed in the visible region, providing information about the coordination geometry.
Structural Characterization
Single-Crystal X-ray Diffraction:
This technique provides unambiguous proof of the structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. For 8-aminoquinoline complexes, facial (cis-cis) octahedral coordination has been observed.[11]
Part 4: Applications in Drug Development
Metal complexes of 8-aminoquinoline derivatives are being actively investigated for their therapeutic potential.
Antimicrobial and Antimalarial Activity:
The chelation of metal ions by 8-aminoquinoline derivatives can enhance their antimicrobial and antimalarial activity.[4][12] This is thought to be due to increased lipophilicity, which allows the complex to better penetrate the cell membranes of pathogens.[4] The mechanism of action for quinoline-based antimalarials often involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2][13]
Anticancer Activity:
Quinoline-based compounds and their metal complexes have shown promise as anticancer agents.[8] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8] The metal center can play a crucial role by interacting with DNA or other biological macromolecules.
Neuroprotective Effects:
Recent studies have also explored the neuroprotective effects of 8-aminoquinoline-copper complexes, suggesting their potential in mitigating oxidative stress-induced neuronal damage.[14]
Visualizations
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Coordination of this compound to a Metal Ion
Caption: Bidentate coordination of this compound to a metal center (M).
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mahidol IR [repository.li.mahidol.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Based Drugs for Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromoquinolin-8-amine Derivatives in Medicinal Chemistry: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad of derivatives, 6-bromoquinolin-8-amine stands out as a versatile pharmacophore with significant potential for the development of novel drugs targeting a range of diseases. The strategic placement of the bromine atom at the 6-position and the amino group at the 8-position provides a unique electronic and steric profile, influencing the molecule's pharmacokinetic properties and its interactions with biological targets. This guide offers an in-depth exploration of the applications of this compound derivatives, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
The Versatility of the this compound Scaffold
The this compound core can be readily derivatized at the 8-amino group to generate a diverse library of compounds. This allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics. The bromine substituent can also participate in further synthetic transformations, offering additional avenues for structural diversification.
Therapeutic Applications
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Agents
Quinoline derivatives have a well-established history as anticancer agents, with mechanisms often involving the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[1][2] Brominated quinolines, in particular, have shown potent antiproliferative activity against various tumor cell lines.[1][3]
Mechanism of Action: Topoisomerase Inhibition
This compound derivatives can function as topoisomerase inhibitors.[1] These compounds can intercalate into the DNA helix and stabilize the transient DNA-topoisomerase cleavage complex.[4][5][6] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells.
Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound derivatives on human topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Camptothecin (positive control)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue in 50% glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.
-
To each tube, add 2 µL of 10x Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Add 1-2 units of human Topoisomerase I to each tube, except for the negative control (no enzyme).
-
Include a positive control with a known topoisomerase I inhibitor like camptothecin.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer until the relaxed and supercoiled DNA forms are well-separated.
-
Visualize the DNA bands under UV light and document the results. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.[7][8]
Data Presentation: Anticancer Activity of Brominated Quinolines
The following table summarizes the in vitro cytotoxic activity of representative brominated quinoline and quinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [1] |
| HeLa (human cervix carcinoma) | 9.8 µg/mL | [1] | |
| HT29 (human colon carcinoma) | 12.4 µg/mL | [1] | |
| Compound 8a (a 6-bromo quinazoline derivative) | MCF-7 (breast adenocarcinoma) | 15.85 ± 3.32 | [9][10] |
| SW480 (colorectal adenocarcinoma) | 17.85 ± 0.92 | [9][10] |
Neuroprotective Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including oxidative stress and the dysregulation of protein kinases such as Glycogen Synthase Kinase-3 (GSK-3).[11][12] 8-Aminoquinoline derivatives have emerged as promising neuroprotective agents due to their ability to mitigate these pathological processes.[13][14]
Mechanism of Action: Oxidative Stress Reduction and GSK-3β Inhibition
This compound derivatives can exert neuroprotective effects through multiple mechanisms. Their ability to chelate metal ions can reduce the generation of reactive oxygen species (ROS), thus protecting neurons from oxidative damage.[14] Furthermore, these compounds can modulate signaling pathways involved in neuronal survival, such as the SIRT1/3-FOXO3a axis.[3][13] Some derivatives may also act as inhibitors of GSK-3β, a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[11][12][15]
Experimental Protocol: Cellular Antioxidant Assay for Neuroprotection
This protocol describes a method to evaluate the ability of this compound derivatives to protect neuronal cells from oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT-22)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent
-
Test compounds (this compound derivatives)
-
Quercetin or another known antioxidant (positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ to the wells at a final concentration that induces significant but not complete cell death.
-
After a suitable incubation period, wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader. A decrease in fluorescence in compound-treated wells compared to the H₂O₂-only control indicates antioxidant activity.[16]
Signaling Pathway: GSK-3β Inhibition
The following diagram illustrates the role of GSK-3β in cellular signaling and its inhibition by therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase 3 (GSK3) inhibition: a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for the Utilization of 6-Bromoquinolin-8-amine in Agrochemical Synthesis
Introduction: The Quinoline Scaffold in Modern Agrochemicals
The quinoline moiety is a privileged heterocyclic scaffold that has been a cornerstone in the development of pharmaceuticals and, increasingly, in the discovery of novel agrochemicals. Its rigid structure and the ability to be functionalized at various positions allow for the fine-tuning of physicochemical properties and biological activity. Quinoline derivatives have demonstrated a broad spectrum of agrochemical applications, including fungicidal, herbicidal, and insecticidal activities. Among the various quinoline-based building blocks, 6-Bromoquinolin-8-amine stands out as a particularly versatile precursor for the synthesis of a new generation of crop protection agents.
The strategic placement of the bromo and amino functionalities on the quinoline core provides two distinct reactive handles. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The amino group at the 8-position can be readily derivatized to form amides, sulfonamides, and other functionalities, further expanding the accessible chemical space. This dual functionality makes this compound an ideal starting material for the creation of compound libraries for high-throughput screening in agrochemical research.
This technical guide provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into potential agrochemical candidates. The protocols are designed to be robust and scalable, providing researchers in the field with a practical roadmap for the exploration of this promising chemical scaffold.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first step in the development of novel agrochemicals based on this scaffold. A reliable and high-yielding protocol is essential for ensuring a consistent supply of this key intermediate. The most common and efficient method involves the reduction of 6-bromo-8-nitroquinoline.
Protocol 1: Synthesis of this compound
This protocol details the reduction of 6-bromo-8-nitroquinoline using iron powder in a mixed solvent system. This method is preferred for its cost-effectiveness, operational simplicity, and high yield.
Reaction Scheme:
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder
-
Ethanol
-
Glacial acetic acid
-
Water
-
2.5 N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite (diatomaceous earth)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a mixed solvent of ethanol, acetic acid, and water in a 2:2:1 ratio (e.g., 50 mL ethanol, 50 mL acetic acid, 25 mL water).
-
To this solvent mixture, add 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol).
-
With vigorous stirring, add iron powder (e.g., 3.18 g, 56.9 mmol) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide solution until the pH is approximately 7-8.
-
Filter the mixture through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to afford this compound as a yellow solid.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 6-bromo-8-nitroquinoline | |
| Reducing Agent | Iron powder | |
| Solvent System | Ethanol/Acetic Acid/Water | |
| Reaction Time | 3 hours | |
| Yield | ~91% | |
| Melting Point | 142-145 °C |
Derivatization of this compound for Agrochemical Applications
The synthetic versatility of this compound allows for its derivatization through two primary routes: reactions at the 8-amino group and cross-coupling reactions at the 6-bromo position. This section provides protocols for key transformations that are widely used in the synthesis of biologically active molecules.
Application Example 1: Synthesis of N-(6-bromoquinolin-8-yl)amides as Potential Fungicides
Acylation of the 8-amino group is a straightforward method to introduce a wide variety of substituents. Amide derivatives of quinolines have shown promising fungicidal activity.
Protocol 2: Acylation of this compound
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(6-bromoquinolin-8-yl)amide.
Application Example 2: Synthesis of 6-Aryl-8-aminoquinolines via Suzuki Coupling as Potential Herbicides
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Reacting the 6-bromo position with various arylboronic acids can lead to the discovery of novel herbicidal compounds.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 6-aryl-8-aminoquinoline derivative.
Data Summary for Suzuki Coupling:
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) | |
| Base | K2CO3 or Cs2CO3 | |
| Solvent | Dioxane/Water or Toluene | |
| Temperature | 80-100 °C |
Application Example 3: Synthesis of 6-(N-aryl)aminoquinolin-8-amines via Buchwald-Hartwig Amination as Potential Insecticides
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a variety of primary and secondary amines at the 6-position, leading to compounds with potential insecticidal properties.
Protocol 4: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 6-(N-substituted)aminoquinolin-8-amine derivative.
Data Summary for Buchwald-Hartwig Amination:
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | |
| Base | NaOtBu or Cs2CO3 | |
| Solvent | Toluene or Dioxane | |
| Temperature | 90-110 °C |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. The ability to perform selective modifications at both the 6- and 8-positions allows for the systematic optimization of biological activity and physicochemical properties. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the derivatization of this compound, as well as the exploration of its use in the synthesis of agrochemicals with novel modes of action to combat the growing challenge of resistance.
Application Note: 6-Bromoquinolin-8-amine as a Versatile Precursor for Advanced OLED Materials
Abstract
The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) is fundamentally driven by materials innovation. Quinoline derivatives have emerged as a highly versatile class of materials, finding application as electron transporters, hole transporters, and emissive hosts due to their rigid structure and tunable electronic properties.[1] This application note provides an in-depth guide to the strategic use of 6-Bromoquinolin-8-amine, a key building block, in the synthesis of bespoke materials for high-performance OLEDs. We present the rationale behind its selection, detailed protocols for its synthesis and subsequent derivatization, and a workflow for the fabrication and characterization of OLED devices incorporating these novel materials. This guide is intended for researchers and scientists in materials science and organic electronics, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Strategic Importance of the Quinoline Scaffold
OLED technology relies on a multilayered architecture where each layer performs a specific function: charge injection, charge transport, and light emission. The overall performance of the device is a direct consequence of the chemical and photophysical properties of the materials constituting these layers.
Quinoline-based molecules are particularly compelling candidates for OLED materials.[1] The inherent electron-deficient nature of the nitrogen-containing heterocyclic ring system provides good electron mobility, making them suitable for Electron-Transporting Materials (ETMs).[1][2] Conversely, functionalization with electron-donating groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling their use as Hole-Transporting Materials (HTMs) or as hosts for emissive dopants.[1][3]
This compound stands out as a particularly strategic starting material. It possesses two distinct, orthogonally reactive sites:
-
The 8-amino group: An excellent nucleophile and a handle for forming amides or participating in cross-coupling reactions.
-
The 6-bromo group: A classic leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of functional moieties.
This dual functionality allows for a modular approach to molecular design, enabling the precise tuning of a material's electronic and physical properties.
Synthesis and Derivatization Protocols
Protocol: Synthesis of this compound
This protocol details the synthesis of the core scaffold via the reduction of its nitro precursor. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for the reduction of aromatic nitro groups.[4][5]
Rationale: The reaction proceeds via a series of single-electron transfers from the elemental iron to the nitro group under acidic conditions. The acid serves to protonate the intermediates and dissolve the iron oxides formed, driving the reaction to completion.
Materials:
-
6-Bromo-8-nitroquinoline
-
Iron powder (Fe, fine grade)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (HOAc)
-
Deionized Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite (Diatomaceous earth)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solvent mixture of EtOH/HOAc/H₂O in a 2:2:1 ratio (e.g., 50 mL EtOH, 50 mL HOAc, 25 mL H₂O).
-
Addition of Reactants: Add 6-bromo-8-nitroquinoline (1.0 eq) to the solvent mixture. Stir to dissolve.
-
Initiation: Add iron powder (approx. 3.6 eq) portion-wise to the solution. The reaction is exothermic.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the solution with 2.5 N NaOH solution until the pH is ~7-8.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron solids. Wash the filter cake thoroughly with EtOAc.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 40% EtOAc in hexanes) to afford this compound as a yellow solid.[4]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is in the range of 142-145°C.[4]
Protocol: Generalized Derivatization via Suzuki Coupling
This protocol provides a general method for introducing an aryl or heteroaryl moiety at the 6-position of the quinoline core via a Suzuki cross-coupling reaction. This is a powerful method for extending conjugation and tuning the electronic properties of the final material.
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand and base is crucial for reaction efficiency.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., Phenylboronic acid, 1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water (if using an aqueous base solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Application in OLEDs: Fabrication and Characterization
Once a novel material based on the this compound scaffold is synthesized and purified, it must be incorporated into a device to evaluate its performance.
Protocol: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED using thermal evaporation, a common technique for producing high-quality, uniform thin films in a research setting.[1] Here, we assume our synthesized material will be tested as the hole-transporting layer (HTL).
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
-
Materials for each layer:
-
Hole-Injection Layer (HIL): e.g., PEDOT:PSS (for solution processing) or HAT-CN (for evaporation)
-
Hole-Transport Layer (HTL): The synthesized this compound derivative
-
Emissive Layer (EML): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)[6]
-
Electron-Transport Layer (ETL): e.g., Alq₃ or TPBi[1]
-
Electron-Injection Layer (EIL): e.g., Lithium Fluoride (LiF)[1]
-
Cathode: Aluminum (Al)
-
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry them with a stream of high-purity nitrogen.[1]
-
Plasma Treatment: Treat the cleaned ITO surface with oxygen plasma to increase its work function and improve hole injection.
-
HIL Deposition: If using a solution-processed HIL, spin-coat PEDOT:PSS onto the ITO substrate and anneal according to the supplier's instructions.
-
Thermal Evaporation: Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
HTL Deposition: Deposit the synthesized quinoline derivative as the HTL to a thickness of 30-50 nm at a rate of 1-2 Å/s.
-
EML Deposition: Deposit the emissive layer (e.g., Alq₃) to a thickness of 20-30 nm.
-
ETL Deposition: Deposit the electron-transport layer (e.g., Alq₃) to a thickness of 20-40 nm.[1]
-
EIL & Cathode Deposition: Sequentially deposit a thin layer of LiF (1 nm) and the Al cathode (100-150 nm) without breaking vacuum.[1]
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
Performance Characterization
After fabrication, the device's performance must be quantified.
-
Current Density-Voltage-Luminance (J-V-L): Use a source measure unit with a calibrated photodiode or spectrometer to measure the device's electrical and optical output characteristics. This data is used to determine the turn-on voltage and efficiencies.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant voltage using a spectrometer. This allows for the calculation of the Commission Internationale de l'Éclairage (CIE) coordinates, which quantify the emission color.[1]
-
Efficiency Metrics: Calculate the current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %). EQE is a critical metric representing the ratio of photons emitted to electrons injected.
-
Device Lifetime: Measure the time it takes for the initial luminance to decrease to 50% (LT₅₀) or 95% (LT₉₅) under constant current operation to assess device stability.[7]
Performance Data of Quinoline-Based Materials
While specific data for novel this compound derivatives must be generated experimentally, the performance of related quinoline-based materials in the literature provides valuable benchmarks. These materials have demonstrated potential as emitters for efficient non-doped OLEDs, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).[8]
| Material ID | Role in OLED | Max EQE (%) | Turn-on Voltage (V) | Emission Color | CIE (x, y) | Reference |
| PXZ-QL | TADF Emitter | 17.3 | 2.6 | Green | Not Specified | [8] |
| PTZ-QL | TADF Emitter | 14.8 | 2.8 | Green-Yellow | Not Specified | [8] |
| DMAC-QL | TADF Emitter | 7.7 | 3.2 | Sky-Blue | Not Specified | [8] |
| DMeOBQ | Emitter / ETM | Not Specified | 2.8 | Blue | (0.155, 0.10) | [9] |
| 2QPM-mDTC | TADF Emitter | > 24 | Not Specified | Not Specified | Not Specified | [10] |
This table presents data for various quinoline derivatives to illustrate the potential of this material class. PXZ-QL, PTZ-QL, and DMAC-QL are complex derivatives where quinoline acts as an acceptor unit.
Conclusion and Outlook
This compound is a high-potential, versatile building block for the synthesis of advanced organic materials for OLED applications. Its dual reactive sites offer a modular platform for fine-tuning the optoelectronic properties required for efficient hole transport, electron transport, and light emission. The protocols outlined in this note provide a robust framework for the synthesis, derivatization, and device-level evaluation of novel materials derived from this scaffold. Future work should focus on exploring diverse coupling partners at both the bromo and amine positions to build a library of materials with systematically varied properties. By correlating molecular structure with device performance, new design rules can be established, paving the way for the next generation of highly efficient and stable OLEDs for display and lighting applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound (EVT-297188) | 57339-57-8 [evitachem.com]
- 6. scribd.com [scribd.com]
- 7. Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular HâBonding - American Chemical Society - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromoquinolin-8-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 6-Bromoquinolin-8-amine. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude material. The most common synthetic route to this compound is the reduction of 6-bromo-8-nitroquinoline, typically using a reducing agent like iron powder in an acidic medium.
Common Impurities:
-
Unreacted Starting Material: 6-bromo-8-nitroquinoline.
-
Inorganic Salts: Residual iron salts from the reduction step.
-
Side-Reaction Products: Over-reduction or other side reactions can lead to a variety of minor organic impurities.
-
Colorimetric Impurities: Often, crude aromatic amines can be highly colored due to trace amounts of oxidized or polymeric species.
A logical workflow for the purification of this compound is presented below, outlining the decision-making process based on the nature of the crude product.
Caption: Decision workflow for purification of this compound.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: Pure this compound is typically a yellow solid.[1] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in water.[2]
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: For a dark, oily crude product, an initial acid-base extraction is highly recommended. This will help to remove a significant portion of colored impurities, unreacted starting materials, and inorganic salts, often resulting in a more manageable solid that can be further purified by column chromatography or recrystallization.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A common eluent system is a mixture of hexane and ethyl acetate. For basic compounds like this compound that may streak on silica gel, adding a small amount of triethylamine (e.g., 1-2%) to the eluent can improve the spot shape.
Troubleshooting Guide
Issue 1: My compound is not crystallizing from the chosen recrystallization solvent.
-
Possible Cause: The solution may not be supersaturated, or the chosen solvent may be too good a solvent even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and then cool the solution again.
-
Change Solvent System: If the above methods fail, you may need to select a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For this compound, consider solvent systems like ethanol/water or hexane/chloroform.
-
Issue 2: The purified crystals are still colored.
-
Possible Cause: The presence of highly colored, minor impurities.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot recrystallization solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.[3]
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that some of your product may also be adsorbed, potentially reducing the yield.[3]
-
Second Recrystallization: A second recrystallization can often further improve the color and purity of the final product.[3]
-
Issue 3: During column chromatography, my compound is streaking or not separating well from impurities.
-
Possible Cause: The polarity of the eluent may not be optimal, or the basicity of the amine is causing strong interactions with the acidic silica gel.
-
Solution:
-
Optimize Eluent System: Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to achieve better separation.
-
Add a Basic Modifier: Add a small amount of triethylamine (1-2%) to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing of the basic amine spot.
-
III. Experimental Protocols
The following are detailed, step-by-step protocols for the most common purification methods for this compound.
Protocol 1: Acid-Base Extraction
This method is particularly effective for removing non-basic organic impurities and inorganic salts.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Organic Wash (Optional): Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Back-Extraction: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2.5 N NaOH solution) with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out as a solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Caption: Workflow for acid-base extraction of this compound.
Protocol 2: Column Chromatography
This technique is ideal for separating the desired product from closely related organic impurities.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., 40% ethyl acetate in hexane).[1]
-
Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
This is a final polishing step to obtain highly pure, crystalline material.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water is a common choice for many quinoline derivatives.[3]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Data Presentation: Purity Assessment Methods
| Analytical Technique | Information Provided | Typical Observations for Pure this compound |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and separation of components. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | A single major peak with purity >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | The 1H and 13C NMR spectra should match the expected chemical shifts and coupling constants for the structure. The absence of impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the mass of this compound (C9H7BrN2, MW: 223.07 g/mol ).[1] |
V. References
-
Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy this compound (EVT-297188) | 57339-57-8. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 57339-57-8|this compound. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from --INVALID-LINK--
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 6-Bromoquinoline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-BROMOQUINOLIN-5-AMINE(50358-39-9) 1H NMR. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 8-AMINO-6-BROMOQUINOLINE. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from --INVALID-LINK--
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Retrieved from --INVALID-LINK--
References
Technical Support Center: Reduction of 6-Bromo-8-Nitroquinoline
Welcome to the technical support center for the reduction of 6-bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this critical synthetic transformation. The reduction of the nitro group to an amine in this molecule is a key step in the synthesis of various valuable compounds, but it is not without its challenges. This resource provides in-depth, experience-driven advice to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reduction of 6-bromo-8-nitroquinoline, providing explanations for the underlying causes and actionable solutions.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a prominent spot/peak corresponding to the 6-bromo-8-nitroquinoline starting material, with only partial conversion to the desired 6-bromo-8-aminoquinoline.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions like Fe/HCl, ensure a sufficient excess of the metal is used to drive the reaction to completion.
-
Recommendation: Increase the molar equivalents of the reducing agent. For instance, when using iron powder, a common protocol suggests using approximately 3.6 equivalents relative to the nitroquinoline.[1]
-
-
Poor Reagent Quality/Activity: The effectiveness of reducing agents can diminish over time due to oxidation or improper storage.
-
Recommendation: Use freshly opened or properly stored reagents. For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) is not poisoned and consider using a fresh batch.
-
-
Inadequate Reaction Time or Temperature: The reduction may be sluggish under the current conditions.
-
Recommendation: Increase the reaction time and monitor progress by TLC or LC-MS. If the reaction is still incomplete, a moderate increase in temperature may be beneficial. For example, refluxing is often employed in Fe/HCl reductions.[1]
-
-
Solvent System Issues: The solubility of 6-bromo-8-nitroquinoline can be a limiting factor, preventing efficient contact with the reducing agent.
-
Recommendation: Ensure the starting material is fully dissolved. A mixture of solvents, such as ethanol/acetic acid/water, can be effective for improving solubility in Fe/HCl reductions.[1] For other systems, consider alternative solvents or co-solvents.
-
Issue 2: Debromination - Formation of 8-Aminoquinoline as a Major Byproduct
Symptoms: Mass spectrometry analysis of the product mixture reveals a significant peak corresponding to 8-aminoquinoline (M-Br+H), indicating loss of the bromine substituent.
Potential Causes & Troubleshooting Steps:
-
Harsh Reaction Conditions with Catalytic Hydrogenation: Standard catalytic hydrogenation with Pd/C is a common method for nitro group reduction but is also known to cause dehalogenation of aryl halides.[2]
-
Recommendation:
-
Switch Catalyst: Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[2]
-
Use a Catalyst Poison/Modifier: The addition of a catalyst poison, such as morpholine or other heterocyclic nitrogen bases, can suppress dehalogenation when using platinum catalysts.[3]
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate with Pd/C, can sometimes be more selective, but requires careful optimization to avoid dehalogenation.[4]
-
-
-
Overly Aggressive Reducing Agents: Certain strong reducing agents or prolonged reaction times with others can lead to cleavage of the C-Br bond.
-
Recommendation:
-
Milder Metal/Acid Systems: Consider using zinc powder in acidic conditions (e.g., acetic acid) as a milder alternative to some other metal-based reductions.[2]
-
Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and high chemoselectivity, often preserving halogen substituents.[2][4]
-
Sodium Dithionite (Na₂S₂O₄): This is another mild and economical reducing agent that can selectively reduce nitro groups in the presence of halogens.[5][6]
-
-
Issue 3: Formation of Azo or Azoxy Byproducts
Symptoms: The appearance of colored impurities in the crude product, often with masses corresponding to the coupling of two quinoline units. This is more common with certain reducing agents and under specific pH conditions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reduction Pathway: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reduction stalls at these stages, they can condense to form azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.
-
Reaction Conditions Favoring Condensation: Certain conditions, particularly with reagents like LiAlH₄ for aromatic nitro compounds, can favor the formation of azo products.[2]
-
Recommendation:
-
Avoid LiAlH₄: This reagent is generally not suitable for the reduction of aromatic nitro compounds to amines.[2]
-
Ensure Sufficient Reducing Power: Use an adequate amount of a reliable reducing agent (e.g., Fe/HCl, SnCl₂) to ensure complete reduction to the amine.
-
Control pH: For reductions sensitive to pH, maintaining the appropriate conditions is crucial. For example, in metal/acid reductions, a consistently acidic environment helps to prevent the accumulation of intermediates that can lead to side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to reduce 6-bromo-8-nitroquinoline while preserving the bromine atom?
A1: While several methods can be effective, reduction with iron powder in a mixture of ethanol, acetic acid, and water is a robust and commonly cited method that generally provides high yields of 6-bromo-8-aminoquinoline with minimal debromination.[1] Another highly reliable and chemoselective option is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol.[4]
Q2: I am working with a substrate that is sensitive to acidic conditions. What are my options?
A2: For acid-sensitive substrates, catalytic hydrogenation with Raney Nickel is a good choice as it is typically run under neutral conditions. Alternatively, sodium dithionite (Na₂S₂O₄) in a mixed solvent system (e.g., an organic solvent and water) is an effective metal-free option that works under mild, often neutral or slightly basic, conditions.[5]
Q3: My workup procedure is complicated by the formation of metal salt emulsions. How can I improve this?
A3: This is a common issue with reductions using metals like iron or tin.
-
For Fe/HCl reductions , after the reaction, carefully neutralize the mixture with a base like sodium hydroxide or sodium carbonate. Filtering the mixture through a pad of celite or diatomaceous earth before extraction can effectively remove the iron salts.[1]
-
For SnCl₂ reductions , after the reaction, pouring the mixture into ice and then carefully basifying with aqueous NaHCO₃ or NaOH (to pH 7-8) will precipitate the tin salts.[4] Vigorous stirring during basification is important. The resulting amine can then be extracted with an organic solvent like ethyl acetate.
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
A4: Sodium borohydride by itself is generally not strong enough to reduce an aromatic nitro group.[7] However, its reactivity can be enhanced by using it in combination with certain additives. For example, a system of NaBH₄ with an iron(II) chloride (FeCl₂) additive has been shown to be effective and selective.[4] Another approach involves using NaBH₄ with a catalyst like Ni(PPh₃)₄.[7]
Experimental Protocols & Data
Table 1: Comparison of Common Reduction Methods
| Reducing Agent System | Typical Conditions | Key Advantages | Potential Side Reactions/Issues |
| Fe / HCl or Acetic Acid | Reflux in EtOH/HOAc/H₂O[1] | Robust, high yield, cost-effective | Can be messy, workup with iron salts |
| SnCl₂·2H₂O | Reflux in EtOH or EtOAc[4] | Mild, highly chemoselective, good for preserving halogens | Stoichiometric tin waste, workup can be tricky |
| H₂ / Pd/C | H₂ pressure, various solvents | High efficiency, clean reaction | High risk of debromination [2] |
| H₂ / Raney Ni | H₂ pressure, various solvents | Good for preserving halogens[2] | Pyrophoric catalyst, requires careful handling |
| Na₂S₂O₄ | Biphasic system (e.g., EtOAc/H₂O) | Mild, metal-free, good functional group tolerance[5] | Can produce sulfur byproducts, exothermic decomposition[5] |
Protocol 1: Reduction using Iron and Acetic Acid
This protocol is adapted from established procedures for the synthesis of 6-bromo-8-aminoquinoline.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromo-8-nitroquinoline (1.0 eq).
-
Solvent Addition: Add a solvent mixture of ethanol, acetic acid, and water (e.g., a 2:2:1 ratio).
-
Reagent Addition: To the stirred solution, add iron powder (approx. 3.6 eq).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize with 2.5 N NaOH solution.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography (e.g., 40% ethyl acetate/hexanes) to yield the pure 6-bromo-8-aminoquinoline.[1]
Visual Guides
Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired transformation and the primary side reaction of concern.
Caption: Desired reduction vs. debromination side reaction.
Troubleshooting Workflow: Incomplete Reaction
This flowchart provides a logical sequence of steps to diagnose and solve an incomplete reduction.
Caption: Troubleshooting workflow for incomplete reactions.
References
- 1. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. jsynthchem.com [jsynthchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromoquinolin-8-amine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 6-bromoquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable heterocyclic building block. The unique electronic and coordinating properties of this substrate require careful consideration of reaction parameters to achieve high yields and minimize side products. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenges stem from the inherent properties of the quinoline-amine scaffold:
-
Catalyst Inhibition: The quinoline nitrogen and the 8-amino group can act as ligands, coordinating to the palladium catalyst. This can sequester the active catalytic species, slowing down or halting the catalytic cycle.[1][2]
-
Dehalogenation: N-heterocyclic halides, like 6-bromoquinoline, are susceptible to a dehalogenation side reaction, where the bromine atom is replaced by hydrogen, leading to the formation of 8-aminoquinoline and reducing the yield of the desired product.[1][3][4] This is often promoted by palladium-hydride (Pd-H) species.[3]
-
Competing Side Reactions: Like any Suzuki coupling, side reactions such as protodeborylation of the boronic acid and homocoupling of the boronic acid can compete with the desired cross-coupling pathway.[5]
Q2: What are the recommended starting conditions for a small-scale test reaction?
For an initial screening experiment, a robust system with a proven track record for challenging heteroaryl couplings is recommended.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate of interest. |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 equiv) | A slight excess helps drive the reaction to completion. Pinacol esters can be used for improved stability. |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) or a G2/G3 Palladacycle (2.5 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source.[3] Modern palladacycle precatalysts offer high activity and stability.[1] |
| Ligand | SPhos or XPhos (5.5 mol%) | Bulky, electron-rich biarylphosphine ligands accelerate both oxidative addition and reductive elimination, which is crucial for difficult substrates.[6] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | Inorganic bases are generally preferred. K₃PO₄ is effective in many cases, often requiring a small amount of water to function in anhydrous solvents.[6][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 10:1) | A biphasic solvent system helps dissolve both the organic substrates and the inorganic base.[6][8] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy for oxidative addition with heteroaryl bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling.[5] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: I'm seeing mostly unreacted this compound. What's the likely cause and how do I fix it?
A: This issue typically points to an inactive or inhibited catalyst. The two most probable causes are inefficient oxidative addition or catalyst sequestration by the substrate's nitrogen atoms.
Root Cause Analysis & Solutions:
-
Inefficient Oxidative Addition: This is often the rate-determining step.[9] The C-Br bond on the electron-rich quinoline ring can be difficult to activate.
-
Solution 1: Change Ligand: Switch to a more electron-rich and bulky ligand. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition and are highly effective for heteroaryl couplings.[6]
-
Solution 2: Increase Temperature: Carefully increasing the reaction temperature in increments of 10 °C can provide the necessary energy to overcome the activation barrier. Monitor for decomposition.[10]
-
-
Catalyst Inhibition: The lone pairs on the quinoline nitrogen (N1) and the amino group (N8) can bind to the palladium center, forming inactive complexes.
-
Solution 1: Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos Pd G2/G3, CataCXium A Pd G3) are designed to release the active Pd(0) species more efficiently and can be more resistant to substrate inhibition.[1][11]
-
Solution 2: Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading to 5-10 mol% can sometimes overcome the inhibition by providing a sufficient concentration of active catalyst.
-
Problem 2: Significant Dehalogenation Byproduct is Observed
Q: My main byproduct is 8-aminoquinoline. How can I suppress this dehalogenation reaction?
A: Dehalogenation arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) intermediate.[3][5] The source of the hydride is critical. Bromo derivatives are generally less prone to this than iodo derivatives, but it remains a significant issue for N-heterocycles.[1][4]
Root Cause Analysis & Solutions:
-
Hydride Source Identification: The hydride can originate from the base, solvent, or water.
-
Bases: Amine bases (e.g., Et₃N) or bases containing trace formates can be hydride sources.
-
Solvents: Alcohols (e.g., isopropanol, ethanol) can act as hydride donors.[5]
-
Solution 1: Change the Base: Switch to a non-hydride donating inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is of high purity.[6]
-
Solution 2: Change the Solvent: Use aprotic solvents such as dioxane, toluene, or 2-MeTHF.[11] If using an alcohol, ensure it is rigorously anhydrous or switch to an alternative.
-
-
Slow Transmetalation/Reductive Elimination: If the desired coupling is slow, the competing dehalogenation pathway has more time to occur.
-
Solution: Accelerate the Main Reaction: Employ the strategies from "Problem 1" (more active ligand, higher temperature) to ensure the desired Suzuki coupling outcompetes the dehalogenation pathway. Using a more reactive boronic ester (e.g., MIDA or trifluoroborate salts) can also accelerate transmetalation.
-
Problem 3: Boronic Acid Decomposition is Detected
Q: I see significant amounts of the deborylated arene corresponding to my boronic acid. What is causing this protodeborylation?
A: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with hydrogen. It is often accelerated by proton sources (like water) and the presence of heteroatoms in the coupling partners.[5]
Root Cause Analysis & Solutions:
-
Boronic Acid Instability: Arylboronic acids, especially those with electron-withdrawing groups or certain heteroatoms, can be unstable under reaction conditions.
-
Solution 1: Use a Boronic Ester: Switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate. These are generally more robust towards protodeborylation.
-
Solution 2: Minimize Water: While some water is often beneficial for dissolving the base, excess water can promote protodeborylation. Optimize the solvent ratio (e.g., from 5:1 to 10:1 dioxane:H₂O).
-
Solution 3: Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.
-
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and resolve common issues encountered during the reaction.
Caption: A logical guide to diagnosing and solving common Suzuki coupling issues.
Experimental Protocols
Protocol 1: General Purpose Screening Reaction
This protocol is intended for initial optimization on a small scale (~0.2 mmol).
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration and solvent ratio (e.g., 0.1 M in a 5:1 dioxane:H₂O mixture).[3]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Optimized Protocol for Difficult Couplings
This protocol incorporates advanced techniques to address common failure modes.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add a third-generation palladacycle pre-catalyst (e.g., CataCXium A Pd G3, 3 mol%).[11]
-
Inert Atmosphere: Seal the vessel and perform three vacuum/argon cycles.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to a concentration of 0.2 M.[11]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N-Functionalized 6-Bromoquinolin-8-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-functionalized 6-bromoquinolin-8-amine. This class of molecules serves as a critical scaffold in medicinal chemistry, most notably in the development of antimalarial agents like primaquine and tafenoquine.[1][2][3][4] However, the N-functionalization of this core can be challenging, often plagued by low yields, competing side reactions, and difficult purifications.
This guide is structured as a series of questions and answers to directly address the most common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to troubleshoot effectively.
Part 1: Frequently Asked Questions & First-Pass Diagnostics
This section addresses high-level problems to help you quickly diagnose the general health of your reaction.
Q1: My reaction yield is consistently low or zero. Where should I start troubleshooting?
A: A low or non-existent yield is a common but frustrating problem. Before diving into extensive optimization, a systematic check of your foundational parameters is essential. The issue typically stems from one of four areas: Reagent Quality, Reaction Atmosphere, Stoichiometry, or Temperature.
-
Reagent & Solvent Quality: The Buchwald-Hartwig amination is notoriously sensitive to impurities.
-
Amine/Alkyl Halide: Verify the purity of your coupling partner. If it's a solid, is it dry? If it's a liquid, was it recently distilled or purchased?
-
Solvent: Anhydrous solvents are critical. Use a freshly dried solvent from a solvent purification system or an unopened bottle of anhydrous solvent. Toluene and dioxane are common choices, but must be free of water and oxygen.[5][6]
-
Base: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. An old bottle that has been opened multiple times may be significantly hydrated, compromising its basicity. Use a fresh bottle or a sample stored in a glovebox.[5][7]
-
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen.
-
Degassing: Did you thoroughly degas your reaction mixture? This is non-negotiable. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.
-
Inert Gas: Ensure you have a good seal on your reaction vessel and are maintaining positive pressure with high-purity argon or nitrogen throughout the reaction.
-
-
Catalyst System: The palladium source and ligand must be active.
-
Palladium Source: Palladium(II) acetate can decompose over time, appearing as palladium black. If your Pd(OAc)₂ is not a uniform orange-brown powder, its activity may be compromised.
-
Ligand: Phosphine ligands are prone to oxidation. Use fresh ligand or material that has been properly stored under an inert atmosphere.
-
A logical workflow for diagnosing a failing reaction is visualized in the troubleshooting flowchart in Part 4 of this guide.
Q2: I'm observing significant starting material, but my coupling partner is consumed. What does this indicate?
A: This specific scenario strongly suggests a side reaction involving your coupling partner or a failure in a later step of the catalytic cycle. A primary culprit is the hydrodehalogenation of your aryl halide coupling partner (if you are performing an N-arylation). This process replaces the halide with a hydrogen, consuming the aryl halide without forming the desired C-N bond.
Another possibility is the degradation of the palladium catalyst after the initial oxidative addition step, which prevents the subsequent steps involving the this compound from occurring.
Q3: My main side product is 6-bromoquinoline (loss of the 8-amino group) or quinoline (de-bromination and de-amination). Why is this happening?
A: The formation of these byproducts points to specific, competing reaction pathways.
-
Formation of 6-bromoquinoline: This suggests a protodeamination event, which is less common but can occur under harsh conditions or if the 8-amino group coordinates to the metal center in a way that facilitates its cleavage.
-
Formation of Quinoline (Hydrodehalogenation): This is a very common side reaction in Buchwald-Hartwig couplings. It occurs when a β-hydride elimination pathway competes with the desired reductive elimination of the product.[8][9] This pathway is often favored by:
-
Ligand Choice: Less bulky ligands may not sufficiently shield the metal center to prevent this side reaction.
-
Base/Amine Interaction: The base may be too strong or the reaction temperature too high, promoting elimination pathways.
-
To mitigate this, consider switching to a bulkier ligand (see Part 2) or using a weaker base like Cs₂CO₃ or K₃PO₄.[5]
Q4: Should I use a Buchwald-Hartwig (Palladium) or Ullmann (Copper) coupling for this transformation?
A: For most laboratory-scale syntheses of N-functionalized 8-aminoquinolines, the Buchwald-Hartwig amination is the preferred method . The primary reasons are its milder reaction conditions, generally higher yields, and broader functional group tolerance compared to traditional Ullmann reactions.[9]
The Ullmann condensation, which uses a copper catalyst, typically requires very high temperatures (often >200 °C) and polar aprotic solvents like DMF or NMP.[10] While modern protocols using specialized ligands have lowered these temperatures, the Buchwald-Hartwig reaction remains more versatile and is supported by a wider array of commercially available, high-performance ligands.[10][11][12]
Part 2: Deep Dive Troubleshooting - The Buchwald-Hartwig Amination
This section provides detailed guidance on optimizing the key parameters of the most common N-functionalization method.
Q: How do I select the optimal Palladium source and ligand? The options are overwhelming.
A: This is the most critical decision in setting up your reaction. The ligand, in particular, dictates the stability and activity of the catalyst.[13][14]
Palladium Source: For consistency, using a well-defined palladium pre-catalyst is superior to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Pre-catalysts provide a reliable 1:1 or 2:1 ligand-to-palladium ratio and are often more stable and efficient.
Ligand Selection: The goal is to choose a ligand that promotes the fast oxidative addition of the aryl halide and the subsequent rapid reductive elimination of the product, while suppressing side reactions.[15] For N-functionalizing this compound, sterically bulky, electron-rich monophosphine ligands from the biarylphosphine class are the state-of-the-art.
| Ligand Name | Structure Class | Key Characteristics & Recommendations |
| XPhos | Biarylphosphine | First Choice. Highly active and versatile for a wide range of amines and aryl bromides. Often provides high yields where other ligands fail.[14] |
| RuPhos | Biarylphosphine | Excellent for sterically hindered coupling partners. Its high activity can sometimes promote side reactions, but it is a powerful option. |
| JohnPhos | Biarylphosphine | A less bulky but still very effective ligand. A good alternative to screen if XPhos gives suboptimal results.[9] |
| tBuXPhos | Biarylphosphine | An extremely bulky ligand, useful for challenging, electron-rich, or sterically hindered aryl chlorides (less relevant for the bromo-substrate). |
| BINAP | Bidentate | An older generation ligand. While foundational, it is often less active than modern biarylphosphine ligands and may require higher temperatures.[8] |
Recommendation: Start with an XPhos-based pre-catalyst . It offers the highest probability of success for this substrate class.
Q: Which base is right for my substrate, and why does it matter so much?
A: The base plays a crucial role in the catalytic cycle: it deprotonates the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[16] The choice of base can dramatically affect the reaction rate and outcome.
| Base | pKₐH (approx.) | Common Solvents | Use Case & Comments |
| NaOtBu | 19 | Toluene, Dioxane | Workhorse Base. Very strong and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups (e.g., esters).[5][7] |
| LHMDS | 26 | Toluene, THF | Strong, non-nucleophilic base. Good alternative to NaOtBu, especially if solubility is an issue. |
| K₃PO₄ | 12.3 | Dioxane, DMF | Weaker Base. Excellent choice for substrates with base-sensitive functional groups. Often requires higher temperatures.[5] |
| Cs₂CO₃ | 10.3 | Dioxane, DMF | Weaker Base. Similar to K₃PO₄. Its good solubility in some organic solvents can be advantageous.[7][17] |
Recommendation: Begin with NaOtBu if your coupling partner lacks sensitive functional groups. If you observe decomposition or significant side reactions, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ . Be aware that when using weaker bases, you may need to increase the reaction temperature to achieve a reasonable rate.[7]
Q: My reaction is sluggish or has stalled. Could the solvent be the problem?
A: Absolutely. The solvent must solubilize all components and must not interfere with the catalyst.
-
Good Choices: Toluene, 1,4-Dioxane, and THF are the most common and effective solvents.[5] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
-
Solvents to Avoid: Chlorinated solvents (e.g., DCM, chloroform), acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[5][7]
-
Polarity Considerations: In some cases, solvent polarity can influence the reaction mechanism. For instance, in nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[16]
Troubleshooting Tip: If your reaction is slow in toluene, switching to dioxane may improve solubility and rate, but always ensure the solvent is rigorously dried.
Part 3: Work-up and Purification Clinic
A high-yielding reaction is only useful if the product can be isolated in pure form. Quinolines present unique purification challenges.
Q: My crude NMR looks messy. What are some common work-up pitfalls?
A: Post-reaction handling is critical.
-
Quenching: Upon cooling, the reaction should be quenched, typically with water or a saturated aqueous solution of NH₄Cl. Be cautious, as quenching an active reaction containing residual NaOtBu can be exothermic.
-
Filtering: Before extraction, it's often beneficial to filter the crude mixture through a pad of Celite® to remove the palladium black and inorganic salts. This prevents the formation of intractable emulsions during the subsequent aqueous extraction.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product. A final wash with brine can help remove residual water from the organic layer.
Q: My product is streaking badly on my silica column. How can I get clean separation?
A: This is the most common issue when purifying quinoline derivatives. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to severe tailing (streaking) and, in some cases, irreversible adsorption or decomposition of the product on the column.[18]
Solution: Deactivate the Silica Gel
You must neutralize the acidic sites on the silica gel. The most effective way to do this is to add a basic modifier to your eluent system.
Protocol: Column Chromatography of Basic Quinolines
-
Select Eluent System: First, determine an appropriate solvent system using TLC (e.g., Hexanes/Ethyl Acetate).
-
Add Basic Modifier: To the chosen eluent, add 0.5% to 2% triethylamine (NEt₃) . For example, for a 500 mL batch of 70:30 Hexanes:EtOAc, you would add 2.5 mL of NEt₃ for a 0.5% solution.
-
Prepare the Column:
-
Prepare a slurry of your silica gel in the NEt₃-modified eluent.
-
Pack the column with this slurry.
-
Crucially: Do not dry-pack the column and then flush with the modified eluent. Pre-mixing ensures all silica particles are properly neutralized.
-
-
Run the Column: Load your sample and run the column as usual with the NEt₃-modified eluent. You should observe significantly sharper bands and improved separation.
Alternative Stationary Phases: If streaking persists, consider using neutral or basic alumina, or reversed-phase (C18) silica gel, which do not have acidic sites.[18]
Part 4: Protocols and Visualization
General Starting Protocol for Buchwald-Hartwig N-Arylation of this compound
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, XPhos Pd G3 pre-catalyst, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon (repeat this 3 times).
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Degassing: Place the flask in a liquid nitrogen bath to freeze the contents. Once frozen, evacuate the flask under high vacuum until all bubbling stops, then backfill with argon. Allow the mixture to warm to room temperature. Repeat this freeze-pump-thaw cycle two more times.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully by adding water.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine.
Visualization 1: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Visualization 2: Troubleshooting Workflow for Low Yield
References
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
"byproduct formation in 6-Bromoquinolin-8-amine synthesis and removal"
Welcome to the technical support center for the synthesis of 6-bromoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on byproduct formation and effective removal strategies. Our goal is to provide you with the technical insights and practical methodologies to optimize your synthesis and obtain a high-purity final product.
Diagram: Synthetic Pathway and Potential Byproduct Origins
Caption: Synthetic pathway and points of byproduct formation.
Troubleshooting Guide: Common Byproducts and Their Removal
The synthesis of this compound, primarily achieved through the reduction of 6-bromo-8-nitroquinoline, is generally robust. However, the formation of several byproducts can complicate purification and impact the quality of the final compound. This section provides a detailed guide to identifying and mitigating these common impurities.
| Byproduct Identity | Formation Mechanism & Cause | Identification | Prevention & Removal Strategies |
| Unreacted 6-Bromo-8-nitroquinoline | Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature. | TLC: Lower Rf than the amine product. May appear as a yellow or orange spot. NMR: Absence of amine protons, presence of characteristic nitro-aromatic signals. | Prevention: Ensure complete consumption of starting material by TLC monitoring. Use a sufficient excess of the reducing agent (e.g., iron powder). Removal: Standard silica gel column chromatography. The nitro compound will elute before the more polar amine product. |
| Incomplete Reduction Intermediates (6-Bromo-8-nitrosoquinoline, 6-Bromo-8-hydroxylaminoquinoline) | These are transient species in the reduction of nitroarenes. Their presence indicates an incomplete reaction. | TLC: May appear as faint spots with Rf values between the starting material and the final product. Visualization may require specific stains. LC-MS: Will show corresponding molecular ions. | Prevention: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature. Removal: These are typically minor and can be removed by column chromatography. Re-subjecting the crude product to the reduction conditions can also drive the reaction to completion. |
| Dehalogenated Product (8-Aminoquinoline) | Reductive cleavage of the C-Br bond. This can be promoted by harsh reaction conditions, certain catalysts, or prolonged reaction times.[1] | TLC: Similar polarity and Rf to the desired product, making separation challenging. NMR: Absence of the bromine splitting pattern in the aromatic region. MS: Molecular ion corresponding to C₉H₈N₂ (m/z 144.18).[2] | Prevention: Use milder reducing agents if possible. Avoid excessively long reaction times once the starting material is consumed. Removal: Careful column chromatography is required. Due to similar polarities, a shallow gradient and potentially a specialized stationary phase (e.g., alumina or a different bonded silica) may be necessary. Recrystallization from a carefully chosen solvent system may also be effective. |
| Over-brominated Byproducts (e.g., 5,7-Dibromoquinolin-8-amine) | These arise from impurities in the 6-bromo-8-nitroquinoline starting material, which may have been over-brominated during its synthesis. | NMR: More complex aromatic region with additional signals and different coupling patterns. MS: Molecular ion will show the characteristic isotopic pattern for two bromine atoms. | Prevention: Ensure the purity of the 6-bromo-8-nitroquinoline starting material before the reduction step. Removal: Column chromatography is generally effective as the polarity will differ from the mono-brominated product. Recrystallization can also be a powerful tool for separating these less soluble, higher molecular weight impurities. |
| Isomeric Impurities (e.g., 5-Bromo- or 7-Bromoquinolin-8-amine) | Formation during a non-regioselective bromination step in the synthesis of the precursor. | TLC/HPLC: May co-elute or have very similar retention times to the desired product. NMR: Will show different chemical shifts and coupling constants in the aromatic region. | Prevention: Optimize the bromination step in the precursor synthesis for high regioselectivity. Removal: This is one of the most challenging purification scenarios. Isocratic HPLC or careful column chromatography with a very shallow gradient may be required. Preparative HPLC is often the most effective method for separating positional isomers. |
| Skraup Synthesis Byproducts | If the quinoline core is prepared via the Skraup reaction, tarry byproducts from the polymerization of acrolein or side reactions of the aniline can be present.[3][4] | Dark, tarry appearance of the crude product. Broad, unresolved baseline in TLC and HPLC. | Prevention: Use a moderator like ferrous sulfate in the Skraup reaction to control its exothermicity.[5] Removal: An initial workup involving filtration through a plug of silica or celite can remove a significant portion of these tars. The remaining impurities are typically removed during column chromatography of the final product. |
Experimental Protocols
General Procedure for the Reduction of 6-Bromo-8-nitroquinoline
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-8-nitroquinoline in a mixture of ethanol, water, and acetic acid.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder in portions. The reaction is exothermic.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or ethyl acetate.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The optimal solvent system should be determined by TLC analysis.
-
Elution: The less polar impurities will elute first, followed by the desired product. The more polar baseline impurities will remain on the column.
-
Fraction Analysis: Collect fractions and analyze by TLC to pool the pure product.
Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexanes or water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Troubleshooting Workflow
Caption: A workflow for troubleshooting product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to stall, and I have a significant amount of starting material left. What should I do?
A1: This is a common issue and usually points to a problem with the reduction.
-
Check your reducing agent: Ensure your iron powder is fresh and finely divided for maximum surface area.
-
Increase equivalents: You may need to add more equivalents of the iron powder.
-
Monitor pH: The reduction is typically carried out in an acidic medium (acetic acid). Ensure the conditions are acidic enough to facilitate the reaction.
-
Reaction time and temperature: Ensure you are refluxing for a sufficient amount of time. Monitor by TLC every 30-60 minutes until the starting material spot is gone.
Q2: I see a byproduct with a very similar Rf to my product on the TLC plate. How can I separate them?
A2: This often indicates the presence of the dehalogenated byproduct (8-aminoquinoline) or an isomer.
-
Optimize chromatography: Use a longer column and a very shallow solvent gradient to improve resolution. You can also try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes).
-
Change stationary phase: If silica gel is not providing adequate separation, consider using alumina.
-
Recrystallization: Meticulous screening of recrystallization solvents is crucial. A solvent system that leads to slow crystal growth can often exclude impurities more effectively.
-
Derivatization: In challenging cases, you could temporarily derivatize the amine (e.g., as an acetamide), which may alter the polarity enough to allow for separation. The protecting group can then be removed.
Q3: My final product is a dark oil or tar. What went wrong?
A3: This is often due to byproducts from the Skraup synthesis of the quinoline core being carried over, or degradation during the reduction.
-
Purify the precursor: Ensure your starting 6-bromo-8-nitroquinoline is of high purity before the reduction step.
-
Control reaction temperature: Overheating during the reduction can lead to degradation.
-
Initial filtration: Before a full workup, filtering the crude reaction mixture through a short plug of silica gel or celite with a non-polar solvent can remove a lot of the tarry material.
Q4: How can I confirm the identity of the byproducts?
A4: A combination of analytical techniques is most effective.
-
LC-MS: This is the most powerful tool for identifying the molecular weights of the components in your mixture, which can help you quickly identify dehalogenated or over-brominated species.
-
NMR Spectroscopy: A ¹H NMR spectrum can often reveal the presence of impurities. For example, the disappearance of the bromine splitting pattern would suggest dehalogenation, while new aromatic signals could indicate an isomer or over-bromination.
-
Comparison to standards: If available, running a TLC or HPLC alongside authentic samples of suspected impurities (like 8-aminoquinoline) is the most definitive way to confirm their presence.
References
"safe handling and storage procedures for 6-Bromoquinolin-8-amine"
Technical Support Center: 6-Bromoquinolin-8-amine
Welcome to the technical support guide for this compound (CAS No. 57339-57-8).[1] This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hazards, storage, and personal protection associated with this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound is a bromo-substituted quinoline amine with the molecular formula C₉H₇BrN₂.[1][2] Based on data for structurally similar compounds, it should be treated as a hazardous substance. The primary anticipated hazards include:
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or fume.[2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
Always consult the most current Safety Data Sheet (SDS) for comprehensive hazard information.
Q2: What are the mandatory Personal Protective Equipment (PPE) requirements for handling this compound?
A2: Proper PPE is your primary defense against exposure. The selection of PPE is based on minimizing contact with skin, eyes, and the respiratory system.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[4][5]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[4][6] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[3]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[7]
Q3: What are the correct storage conditions for this compound to ensure its stability?
A3: Proper storage is critical for maintaining the compound's integrity and preventing degradation.
-
Container: Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[3][4][8]
-
Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.[6]
-
Temperature & Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8] The compound should be stored locked up and segregated from incompatible materials.[3][4]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, as these can cause potentially hazardous reactions.[6][8][9]
Q4: How should I properly dispose of waste containing this compound?
A4: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[3][5]
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[3][8] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Q5: What are the immediate first-aid measures in case of accidental exposure?
A5: Immediate and correct first aid is crucial. Always have the SDS readily available for emergency responders.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.[4][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[3][4][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4][10]
| Hazard Summary & PPE | GHS Hazard Statements | Recommended PPE |
| Oral Toxicity | H302: Harmful if swallowed[2][4] | Lab Coat, Gloves |
| Skin Irritation | H315: Causes skin irritation[2][3][4] | Lab Coat, Gloves |
| Eye Irritation | H319: Causes serious eye irritation[2][3][4] | Safety Goggles / Face Shield |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][4] | Chemical Fume Hood / Respirator |
Section 2: Troubleshooting Guide
This section provides step-by-step solutions for specific issues you may encounter during your experiments.
Q6: I've spilled a small amount of solid this compound on the lab bench. What is the correct cleanup procedure?
A6: For minor spills (typically less than 1 gram) of solid material, a trained local user can perform the cleanup. The key is to avoid generating airborne dust.
-
Restrict Access & Ventilate: Ensure the immediate area is clear of personnel. Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[4]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[4]
-
Contain and Clean:
-
Decontaminate:
-
Dispose: Seal and label the waste container and arrange for pickup by your institution's environmental health and safety (EHS) department.[4]
Below is a workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Q7: The this compound powder in my stock bottle has changed from a yellow solid to a darker brown color. Is it still usable?
A7: A significant color change often indicates degradation or contamination. Amines, in general, are susceptible to oxidation, which can cause them to darken over time, especially if exposed to air or light.[6]
-
Causality: The darkening is likely due to the formation of oxidized impurities. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification.
-
Recommendation: It is strongly advised not to use the discolored reagent. For critical applications like drug development, the purity of starting materials is paramount. Using a degraded compound compromises the reliability and reproducibility of your results.
-
Preventative Action: To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark, and dry place as recommended.[3][6]
Q8: I suspect I may have inhaled some dust while weighing the compound. What are the symptoms and what should I do?
A8: Inhalation of this compound dust may cause respiratory tract irritation.[2][3]
-
Potential Symptoms: You might experience coughing, shortness of breath, or irritation of the lungs and respiratory system.[3]
-
Immediate Actions:
-
Root Cause Analysis & Prevention: This type of exposure is almost always preventable. It highlights a failure in engineering controls or work practices. The root cause is typically weighing the compound on an open bench.
-
Corrective Action: Always weigh potent, dusty, or irritating solid compounds inside a chemical fume hood or a powder containment hood. This engineering control is the most effective way to prevent inhalation exposure.[5]
-
Q9: How do I properly decontaminate glassware that has been in contact with this compound?
A9: Proper decontamination of glassware is essential to prevent cross-contamination of future experiments and to ensure safety.
-
Initial Rinse (in a fume hood): Rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., ethyl acetate, ethanol).[12] This initial rinse will dissolve the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Soaking: Submerge the glassware in a base bath (e.g., isopropanol/potassium hydroxide) for several hours or overnight. Caution: Base baths are highly corrosive; always wear appropriate heavy-duty gloves and eye protection when using them.
-
Thorough Cleaning: After removing from the base bath, rinse the glassware extensively with tap water, followed by a final rinse with deionized water.
-
Drying: Dry the glassware in an oven.
This multi-step process ensures that both the organic residue and any ionic traces are completely removed.
References
- 1. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Methodologies for Purity Analysis of 6-Bromoquinolin-8-amine
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 6-Bromoquinolin-8-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring the development of reliable and efficient analytical systems.
Introduction: The Analytical Imperative for this compound
This compound is a critical intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a foundational requirement for the safety, efficacy, and reproducibility of the final drug product. Impurities stemming from the synthesis, such as unreacted starting materials, isomers, or degradation products, can have significant downstream consequences.[1]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. The challenge, however, lies in selecting the optimal chromatographic conditions to resolve the main analyte from all potential process-related impurities. This guide compares two distinct reversed-phase HPLC (RP-HPLC) strategies: a rapid isocratic method for high-throughput screening and a high-resolution gradient method for comprehensive characterization.
The Analytical Challenge: Understanding the Molecule
The molecular structure of this compound dictates its chromatographic behavior. Key characteristics include:
-
Aromatic Quinoline Core: The fused aromatic ring system imparts significant hydrophobicity, making it well-suited for retention on reversed-phase columns.[2]
-
Basic Amine Group (-NH₂): The primary amine is a basic functional group that can interact with acidic residual silanols on the surface of traditional silica-based HPLC columns. This secondary interaction is a common cause of poor peak shape (tailing), which can compromise resolution and integration accuracy.[3][4]
-
Halogen Substituent (-Br): The bromine atom increases the molecule's hydrophobicity and introduces potential for alternative column interactions (e.g., with fluorinated phases).[5]
A successful method must control these interactions to achieve symmetrical peaks and robust separation from likely impurities, such as the precursor 6-bromo-8-nitroquinoline.[6]
Method Comparison: Speed vs. Resolution
Two methods are proposed and compared, each tailored to a different analytical objective.
-
Method A: Rapid Isocratic Screening (Workhorse C18) : This method is designed for speed and efficiency, making it ideal for in-process controls, reaction monitoring, or initial purity assessments where the primary goal is to quantify the main component and detect major impurities (>0.1%).
-
Method B: High-Resolution Gradient Analysis (Alternative Selectivity Phenyl Phase) : This method prioritizes resolving power and is intended for final product release, stability testing, and reference standard characterization. It is designed to separate a complex array of potential impurities, including closely related positional isomers which might be missed by a standard C18 column.[7][8]
Experimental Protocols & System Validation
The trustworthiness of any analytical method hinges on its validation and consistent performance, which is confirmed before each run using a System Suitability Test (SST).[9][10][11]
General Workflow for HPLC Purity Analysis
The following diagram illustrates the universal workflow for performing a purity analysis, emphasizing the critical role of the System Suitability Test.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. rjptonline.org [rjptonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. youtube.com [youtube.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
A Comparative Guide to the Structural Confirmation of 6-Bromoquinolin-8-amine: NMR Spectroscopy and Its Alternatives
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 6-Bromoquinolin-8-amine, a key heterocyclic building block, is no exception. Its utility in the synthesis of pharmacologically active agents and functional materials necessitates a robust and reliable analytical workflow for its characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other prevalent analytical techniques for the structural elucidation of this compound, grounded in experimental data and field-proven insights.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework, revealing not only the presence of specific functional groups but also the precise connectivity between atoms. For a molecule like this compound, with its distinct aromatic regions, NMR provides a wealth of information.
Interpreting the ¹H and ¹³C NMR Spectra of this compound
The key to structural confirmation via NMR lies in the predictable chemical shifts (δ) and coupling constants (J) of the nuclei. The structure of this compound features a quinoline core with two distinct rings: a pyridine ring and a benzene ring, substituted with a bromine atom and an amine group.
Based on established principles of NMR spectroscopy and data from analogous structures, the expected spectral data for this compound in a common solvent like deuterated chloroform (CDCl₃) is summarized below.[1][2][3] The electron-donating amine group and the electron-withdrawing bromine atom exert significant influence on the chemical shifts of the nearby protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | |||
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity & Coupling (J) [Hz] | Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| H-2 | ~8.7 | dd, J ≈ 4.2, 1.7 Hz | C-2 | ~147 |
| H-3 | ~7.3 | dd, J ≈ 8.4, 4.2 Hz | C-3 | ~121 |
| H-4 | ~8.0 | dd, J ≈ 8.4, 1.7 Hz | C-4 | ~135 |
| H-5 | ~7.2 | d, J ≈ 2.0 Hz | C-4a | ~138 |
| H-7 | ~7.0 | d, J ≈ 2.0 Hz | C-5 | ~129 |
| -NH₂ | ~4.5 | br s | C-6 | ~118 |
| C-7 | ~110 | |||
| C-8 | ~144 | |||
| C-8a | ~128 |
Note: These are predicted values and may vary based on experimental conditions such as solvent and concentration.
The causality behind these predictions is rooted in fundamental electronic effects. The protons on the pyridine ring (H-2, H-3, H-4) exhibit characteristic shifts and couplings.[2] The amine group at C-8 significantly shields the adjacent protons, while the bromine at C-6 deshields them to a lesser extent. The broad singlet for the amine protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR experiment is critical for trustworthy data. The following protocol ensures reproducibility and accuracy.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[3] Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[2]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition :
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire 8-16 scans for a good signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to 0-160 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Visualization of the NMR Workflow
Caption: A generalized workflow for NMR analysis of this compound.
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a more complete and validated characterization.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern can also provide structural clues.[5][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show:
-
N-H stretching : Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary aromatic amine (symmetric and asymmetric stretches).[7][8]
-
N-H bending : A band around 1580-1650 cm⁻¹.[7]
-
Aromatic C=C and C=N stretching : Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N stretching : A strong band for the aromatic amine in the 1250-1335 cm⁻¹ region.[7]
-
C-Br stretching : Typically found in the fingerprint region below 1000 cm⁻¹.
The presence and position of these bands can be influenced by the solvent used.[9][10]
Single Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural confirmation.[11][12] It yields a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[13][14] This technique is considered the "gold standard" for structural proof, although obtaining high-quality crystals can be a significant challenge.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required, sample availability, and accessibility of instrumentation.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Sample Requirements | Sensitivity | Resolution | Key Advantage | Key Limitation |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes. | 5-50 mg, soluble sample. | Moderate | Very High | Unrivaled for detailed solution-state structure. | Requires relatively large amounts of pure sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Micrograms to nanograms. | Very High | High | Excellent for molecular formula confirmation. | Does not provide detailed connectivity of isomers. |
| IR Spectroscopy | Presence of functional groups. | Milligrams, solid or liquid. | Low to Moderate | Low | Fast, simple, and inexpensive. | Provides limited information on the overall structure. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, packing. | Single, high-quality crystal. | N/A | Atomic | Unambiguous proof of structure. | Crystal growth can be difficult or impossible. |
Visualization of Analytical Synergy
The following diagram illustrates the complementary nature of these techniques in a comprehensive structural elucidation workflow.
Caption: Interrelation of analytical techniques for structural confirmation.
Conclusion
For the structural confirmation of this compound, NMR spectroscopy is the most powerful and informative single technique for elucidating the molecular structure in solution. It provides the necessary detail on atomic connectivity to distinguish it from potential isomers. However, for complete and irrefutable characterization, a synergistic approach is recommended. Mass spectrometry should be used to confirm the molecular weight and elemental formula, while IR spectroscopy offers a quick verification of key functional groups. If the absolute, solid-state structure is required, or in cases of ambiguity, single-crystal X-ray crystallography provides the ultimate confirmation. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to ensure the scientific integrity of their work.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempap.org [chempap.org]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 9. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Navigating the Mass Spectrometry Maze: A Comparative Guide to Molecular Weight Verification of 6-Bromoquinolin-8-amine
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular identity is a non-negotiable cornerstone of scientific rigor. In the synthesis and characterization of novel compounds, such as the promising scaffold 6-Bromoquinolin-8-amine, mass spectrometry (MS) stands as the gold standard for molecular weight verification. This guide provides an in-depth, objective comparison of common mass spectrometry ionization techniques and analyzers for the analysis of this halogenated quinoline derivative, supported by established principles and tailored experimental insights.
The Analytical Challenge: Understanding this compound
This compound, with a molecular formula of C₉H₇BrN₂ and a monoisotopic mass of approximately 221.98 g/mol , presents unique characteristics that inform the selection of an appropriate mass spectrometry method.[1][2] Its aromatic quinoline core, polar amine group, and the presence of a bromine atom all influence its behavior in the mass spectrometer. A key feature to anticipate is the characteristic isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two prominent peaks in the mass spectrum separated by approximately 2 m/z units.[3][4][5]
A Comparative Analysis of Ionization Techniques
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique directly impacts the quality of the resulting mass spectrum, influencing ion yield, the degree of fragmentation, and overall sensitivity. Here, we compare three prevalent techniques for the analysis of small molecules like this compound: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules
ESI is a soft ionization technique that is particularly well-suited for polar molecules that are soluble in a liquid matrix. Given the presence of the amine group, this compound is expected to readily protonate, making ESI an excellent first choice.
Causality in Action: The polarity imparted by the amine group allows for efficient charge acquisition in the electrospray droplet, leading to the formation of a protonated molecule, [M+H]⁺. This soft ionization process minimizes in-source fragmentation, typically yielding a clean spectrum dominated by the molecular ion. This is highly advantageous for unambiguous molecular weight confirmation.
Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Less Polar Analytes
APCI is another powerful ionization technique that is often complementary to ESI. It is particularly effective for less polar and more volatile compounds. While this compound possesses a polar amine, its overall aromatic character might also make it amenable to APCI.
Expert Insight: For aromatic amines, APCI can sometimes provide better sensitivity than ESI, especially if the compound is thermally stable.[6] The ionization mechanism in APCI involves a corona discharge that ionizes the solvent vapor, which in turn protonates the analyte molecules. This can be a very efficient process for compounds that are readily vaporized.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Tool for High Throughput and Solid Samples
MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. While often associated with large biomolecules, MALDI can also be a valuable tool for small molecule analysis, though it presents some challenges.
Trustworthiness Through Protocol: A significant hurdle for small molecule analysis with MALDI is the potential for interference from matrix ions in the low mass range. However, with careful selection of the matrix and optimized sample preparation, this can be mitigated. For a compound like this compound, a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) is a common starting point.
Choosing the Right Mass Analyzer: A Matter of Resolution and Accuracy
Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Resolution | Mass Accuracy | Typical Use Case for this compound |
| Quadrupole | Unit Resolution | Low (100-1000 ppm) | Routine molecular weight confirmation, LC-MS screening.[7] |
| Time-of-Flight (ToF) | High Resolution | High (<5 ppm) | Accurate mass measurement for elemental composition determination.[3] |
| Orbitrap | Very High Resolution | Very High (<2 ppm) | Unambiguous molecular formula confirmation and structural elucidation. |
Expert Recommendation: For routine confirmation of synthesis, a simple quadrupole mass analyzer is often sufficient and cost-effective. However, for definitive structural confirmation and to differentiate from potential isomers, a high-resolution mass analyzer like a ToF or Orbitrap is indispensable. The high mass accuracy provided by these instruments allows for the determination of the elemental composition from the measured m/z value, providing a much higher degree of confidence in the compound's identity.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and reliable results, adherence to well-defined experimental protocols is crucial. Below are detailed, step-by-step methodologies for the analysis of this compound using ESI-MS and MALDI-MS.
Protocol 1: ESI-MS for Accurate Mass Measurement
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with reverse-phase liquid chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the amine group.
-
-
Instrumentation (LC-MS with ToF or Orbitrap):
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is a suitable choice.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from low to high organic phase will ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: 100-500 m/z
-
Data Acquisition: Profile mode for high-resolution data.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺), which will be approximately 222.986.
-
Examine the mass spectrum of the corresponding chromatographic peak.
-
Verify the presence of the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by ~2 m/z).
-
Utilize the instrument software to calculate the elemental composition from the accurate mass measurement of the monoisotopic peak.
-
Protocol 2: MALDI-MS for Rapid Screening
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the analyte solution to the matrix droplet.
-
Gently mix the droplet with the pipette tip.
-
Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.
-
-
Instrumentation (MALDI-ToF MS):
-
Ionization Mode: Positive ion, reflectron mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary to obtain a good signal, avoiding excessive fragmentation.
-
Mass Range: 100-500 m/z.
-
-
Data Analysis:
-
Acquire spectra from multiple positions within the sample spot to find a "sweet spot" with optimal signal intensity.
-
Look for the protonated molecule [M+H]⁺ and the characteristic bromine isotopic pattern.
-
Visualizing the Workflow: A Decision-Making Diagram
To aid in the selection of the most appropriate mass spectrometry technique, the following workflow diagram illustrates the key decision points.
References
- 1. This compound | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Aliphatic and aromatic amines in atmospheric aerosol particles: comparison of three ionization techniques in liquid chromatography-mass spectrometry and method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
"X-ray crystallographic analysis of 6-Bromoquinolin-8-amine derivatives"
An In-Depth Guide to the X-ray Crystallographic Analysis of 6-Bromoquinolin-8-amine Derivatives: A Comparative Approach
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is fundamental to designing effective therapeutic agents. Quinoline derivatives, particularly the this compound scaffold, are of significant interest due to their wide spectrum of biological activities, including antibacterial, antineoplastic, and anti-inflammatory properties[1]. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these compounds in the solid state, providing critical insights into structure-activity relationships (SAR) that are unattainable through other techniques.
This guide offers a comprehensive comparison of the X-ray crystallographic analysis of this compound derivatives. It delves into the causality behind experimental choices, compares the structural data with alternative analytical methods, and provides field-proven protocols to ensure scientific integrity.
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit or disrupt the ordered lattice formation required for diffraction.
Experimental Protocol: Synthesis of this compound
A common and effective route to this compound is the reduction of its nitro precursor, 6-bromo-8-nitroquinoline[2].
Reaction Scheme:
-
Starting Material: 6-Bromo-8-nitroquinoline
-
Reagents: Iron powder, Acetic Acid, Ethanol, Water
-
Product: this compound
Step-by-Step Procedure:
-
To a solution of 6-bromo-8-nitro-quinoline (1.0 eq) in a 2:2:1 mixture of Ethanol/Acetic Acid/Water, add iron powder (3.6 eq)[2].
-
Heat the resulting mixture to reflux for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[2].
-
Upon completion, cool the reaction to room temperature and neutralize it with a 2.5 N NaOH solution[2].
-
Filter the mixture through Celite to remove the iron solids, washing the filter cake with ethyl acetate[2].
-
Extract the filtrate with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
-
Purify the resulting crude product by column chromatography (e.g., 40% ethyl acetate/hexanes) to yield this compound as a solid[2].
Crystallization: The Art and Science of Ordered Lattices
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: The compound is dissolved in a minimal amount of solvent at an elevated temperature. The solution is then cooled slowly and controllably to room temperature or below, causing the compound to crystallize.
Experimental Protocol: Recrystallization for Single Crystal Growth
-
Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and chloroform or ethanol)[1][3].
-
Once fully dissolved, filter the hot solution to remove any particulate matter.
-
Cover the container loosely (e.g., with perforated parafilm) to allow for slow evaporation.
-
Place the container in a vibration-free environment and allow it to stand undisturbed for several days.
-
Monitor for the formation of well-defined, transparent crystals.
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable crystal is obtained, it undergoes a systematic process of data collection and analysis to determine its molecular structure.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation), and the resulting diffraction pattern is recorded as the crystal is rotated[1].
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem," revealing an initial electron density map of the unit cell. Programs like SIR97 are often used for this step[1].
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method (e.g., with SHELXL97) to best fit the experimental diffraction data[1]. Key parameters like atomic positions, B-factors (atomic displacement), and occupancy are adjusted[4].
-
Validation: The final structure is rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, angles, and for any inconsistencies in the data. The final R-factor is a key indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data[5].
Comparative Structural Analysis: Insights from Derivatives
The true power of crystallography lies in comparing related structures. By analyzing different derivatives of this compound, we can understand how substitutions affect molecular conformation and crystal packing. While a complete dataset for a series of this compound derivatives is not available in a single source, we can use published data for a related compound, 6,8-dibromoquinoline, to illustrate the type of data obtained[1].
Table 1: Representative Crystallographic Data for a Bromoquinoline Derivative (6,8-Dibromoquinoline)
| Parameter | Value | Significance |
| Formula | C₉H₅Br₂N | Confirms the elemental composition of the molecule in the crystal.[1] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[1] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c) | 7.3436 Å, 9.8961 Å, 13.0108 Å | Dimensions of the repeating unit that builds the crystal.[1] |
| Unit Cell (β) | 109.589° | The angle of the monoclinic unit cell.[1] |
| Volume (V) | 890.8 ų | The volume of the unit cell.[1] |
| Interactions | π–π stacking (3.634 Å), Short Br⋯Br contacts (3.444 Å) | Reveals the non-covalent forces that stabilize the crystal packing, influencing physical properties.[1] |
Data sourced from the crystallographic study of 6,8-dibromoquinoline[1].
Impact of Substituents
The introduction of different functional groups to the this compound core can lead to significant changes:
-
Conformation: Substituents can induce steric strain, leading to twists in the quinoline ring system. The planarity of the ring system is a key feature; in 6,8-dibromoquinoline, the quinoline motif is nearly planar[1].
-
Intermolecular Interactions: Functional groups capable of hydrogen bonding (e.g., -OH, -NH₂) will dominate the crystal packing, often forming extensive networks that influence melting point and solubility. In contrast, the 6,8-dibromoquinoline structure is stabilized by weaker π–π stacking and bromine-bromine interactions[1]. Hirshfeld surface analysis is a powerful tool for quantifying these intermolecular interactions in the crystal[6].
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization relies on a suite of analytical methods. Each technique offers unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, and intermolecular packing in the solid state. | Unambiguous and definitive structural determination. | Requires high-quality single crystals; structure may differ from solution-phase conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (C-H framework), chemical environment of nuclei, and dynamic processes in solution.[7] | Provides data on the molecule's structure in solution, which is often more biologically relevant. | Provides a time-averaged structure; does not give precise bond lengths or angles.[7] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. High-resolution MS can confirm the chemical formula.[7] | High sensitivity; provides crucial confirmation of molecular identity, especially with bromine's isotopic pattern.[7] | Provides no information on atomic connectivity or 3D structure. |
| Computational Studies (DFT) | Predicted molecular geometry, electronic properties (HOMO/LUMO), and reaction mechanisms.[8][9] | Complements experimental data; can explore hypothetical derivatives and transition states.[10] | It is a theoretical model, not a direct measurement; accuracy depends on the level of theory used. |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool in modern drug discovery and materials science. It provides unparalleled, high-resolution structural data that, when compared across a series of derivatives, illuminates the subtle effects of chemical modifications on molecular architecture and intermolecular interactions. By integrating crystallographic data with complementary techniques like NMR, MS, and computational modeling, researchers can build a holistic understanding of these versatile compounds, accelerating the rational design of new molecules with enhanced properties and functions.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Bromoquinolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a bromine atom and an amino group at specific positions, as seen in 6-Bromoquinolin-8-amine, creates a unique electronic and steric profile that serves as a promising starting point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and antimalarial potential. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key screening assays.
The Therapeutic Promise of the this compound Scaffold
The 6-bromo-8-aminoquinoline core combines the electrophilic nature of the bromine substituent with the nucleophilic and coordinating properties of the amino group. This duality allows for a diverse range of chemical modifications, making it an attractive scaffold for generating libraries of compounds with varied biological activities. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the 8-amino group is a key feature in many established antimalarial drugs, such as primaquine, and can be readily derivatized to modulate activity and target specificity.
Comparative Anticancer Activity
Derivatives of brominated quinolines have demonstrated significant potential as anticancer agents.[1] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, or induce apoptosis.
A study by Ökten et al. provides valuable comparative data on the antiproliferative effects of various brominated 8-substituted quinolines against several cancer cell lines. While this study did not focus exclusively on 6-bromo-8-aminoquinoline derivatives, it included a brominated 8-amino quinoline, providing a crucial reference point.[1]
Table 1: Comparative in vitro Anticancer Activity of Brominated 8-Substituted Quinolines
| Compound | Substitution | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [1] |
| HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 | [1] | ||
| HT29 (Human Colon Carcinoma) | 6.7 - 25.6 | [1] | ||
| 7-bromo-8-hydroxyquinoline | 7-Br, 8-OH | C6 (Rat Brain Tumor) | >50 | [1] |
| HeLa (Human Cervix Carcinoma) | >50 | [1] | ||
| HT29 (Human Colon Carcinoma) | >50 | [1] | ||
| 5,7-dibromo-8-methoxyquinoline | 5,7-di-Br, 8-OCH3 | C6 (Rat Brain Tumor) | >50 | [1] |
| HeLa (Human Cervix Carcinoma) | >50 | [1] | ||
| HT29 (Human Colon Carcinoma) | >50 | [1] | ||
| Brominated 8-aminoquinoline | Br at unknown position, 8-NH2 | Various | Data not specified in abstract | [1] |
| 5-Fluorouracil (Control) | - | HT29 (Human Colon Carcinoma) | Not specified | [2] |
Note: The specific brominated 8-aminoquinoline evaluated in the cited study by Ökten et al. is not fully detailed in the abstract.
From the available data, it is evident that the position and nature of the substituent on the quinoline ring dramatically influence anticancer activity. The potent activity of 5,7-dibromo-8-hydroxyquinoline suggests that a di-bromo substitution pattern combined with an 8-hydroxy group is favorable for cytotoxicity.[1] The lack of activity in the mono-bromo and di-bromo-methoxy derivatives highlights the importance of the 8-hydroxy group for this particular series.[1]
While direct comparative data for a series of this compound derivatives is limited in the public domain, the known anticancer potential of the broader quinoline class warrants further investigation into this specific scaffold.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The 6-bromo-8-aminoquinoline scaffold offers opportunities to develop new antimicrobial agents, potentially through mechanisms that can overcome existing resistance. Derivatization of the 8-amino group, for instance, into Schiff bases or coordination with metal ions, can significantly modulate antimicrobial potency.
While specific studies on a series of this compound derivatives are not abundant, research on structurally related 6-bromo-quinazoline derivatives provides a useful parallel. One study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, which showed significant antibacterial activity.[3]
Table 2: Comparative Antibacterial Activity of 6-Bromo-Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Control) | Reference |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1) | Staphylococcus aureus | High activity | Ciprofloxacin (CPX) | [3] |
| Bacillus species | High activity | Ketonaxol (PEF) | [3] | |
| Escherichia coli | High activity | |||
| Klebsiella pneumoniae | High activity | |||
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) | Staphylococcus aureus | Higher than compound 1 | Ciprofloxacin (CPX) | [3] |
| Bacillus species | Higher than compound 1 | Ketonaxol (PEF) | [3] | |
| Escherichia coli | Higher than compound 1 | |||
| Klebsiella pneumoniae | Higher than compound 1 |
The study suggests that the substitution of an amino group at the 3-position of the quinazolinone ring increases antibacterial activity.[3] This provides a rationale for exploring similar modifications on the 8-amino group of 6-bromoquinoline.
Comparative Antimalarial Activity
The 8-aminoquinoline core is the foundation of the crucial antimalarial drug primaquine, which is active against the liver stages of Plasmodium parasites.[4] Therefore, derivatives of this compound are of significant interest in the search for new antimalarial agents. Modifications to the quinoline ring and the 8-amino side chain are known to influence both efficacy and toxicity.[4][5]
A study on 8-aminoquinoline analogs of primaquine demonstrated that substitutions on the quinoline ring could enhance activity against blood-stage Plasmodium falciparum.[4] Although this study did not specifically include 6-bromo derivatives, it provides valuable structure-activity relationship (SAR) insights. Six of the thirteen 8-aminoquinolines tested showed an order of magnitude greater potency than primaquine.[4]
Table 3: Comparative Antimalarial Activity of 8-Aminoquinoline Analogs
| Compound Class | P. falciparum Clones | Average IC50 (nM) | Comparison to Primaquine | Reference |
| 8-Aminoquinoline Analogs (6 of 13) | Various | 50 - 100 | ~10x more potent | [4] |
| Primaquine | Various | >500 (estimated) | - | [4] |
| Chloroquine | Chloroquine-sensitive | <50 (estimated) | More potent | [4] |
This highlights the potential for significant improvements in antimalarial potency through structural modifications of the 8-aminoquinoline scaffold. The introduction of a 6-bromo substituent could further modulate this activity, making it a key area for future research.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity screening, standardized protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.
Synthesis of this compound
The parent compound can be synthesized from 6-bromo-8-nitroquinoline via reduction.
Step-by-step Protocol:
-
To a solution of 6-bromo-8-nitro-quinoline (1.58 mmol) in a mixture of ethanol, acetic acid, and water (50 mL/50 mL/25 mL), add iron powder (5.69 mmol).[6]
-
Heat the resulting mixture at reflux for 3 hours.[6]
-
Cool the reaction mixture to room temperature and neutralize with 2.5 N NaOH solution.[6]
-
Filter the mixture through celite to remove the iron solids and wash the filter cake with ethyl acetate.[6]
-
Extract the filtrate with ethyl acetate (3 x 200 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the resulting oil by column chromatography (40% ethyl acetate/hexanes) to afford this compound as a yellow solid.[6]
Caption: Synthesis of this compound.
Anticancer Screening: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT assay workflow for cytotoxicity.
Antimicrobial Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution for MIC.
Antimalarial Screening: Plasmodium falciparum Lactate Dehydrogenase (pLDH) Assay
This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.
Step-by-step Protocol:
-
Parasite Culture: Culture chloroquine-sensitive and resistant strains of P. falciparum in human erythrocytes.
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in a 96-well plate.
-
Infection and Treatment: Add the parasitized red blood cells to the wells and incubate for 72 hours.
-
Lysis and pLDH Reaction: Lyse the cells and add a reaction mixture containing a substrate for pLDH and a chromogen.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the pLDH activity.
-
Data Analysis: Calculate the percentage of parasite inhibition relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and malaria. The available data on structurally related compounds indicate that modifications to this core structure can lead to significant enhancements in biological activity. Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Derivatization of the 8-amino group to form amides, sulfonamides, Schiff bases, and metal complexes is a logical next step. Comparative screening of these new chemical entities against standard drugs will be crucial in identifying lead compounds with improved potency and selectivity, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. policycommons.net [policycommons.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Journey: Distinguishing 6-Bromoquinolin-8-amine from its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of the key heterocyclic compound, 6-Bromoquinolin-8-amine, with its synthetic precursors. Understanding the distinct spectral signatures of each molecule in the synthetic pathway is paramount for researchers, scientists, and drug development professionals. It allows for unambiguous reaction monitoring, confirmation of successful transformations, and assurance of final product purity. We will delve into the nuances of FTIR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, providing not just data, but the rationale behind the observed spectral changes.
The Synthetic Pathway: From Aniline to a Bicyclic Amine
The synthesis of this compound is a multi-step process that builds the quinoline core and subsequently modifies its functional groups. A common and reliable route begins with 4-bromoaniline, proceeds through the formation of 6-bromoquinoline, followed by nitration to yield 6-bromo-8-nitroquinoline, and culminates in the reduction of the nitro group to the target amine.[1] Each step introduces or alters functional groups, leading to predictable and observable changes in the spectroscopic data.
Caption: Synthetic route to this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is an indispensable tool for monitoring the conversion of functional groups. The progression from a primary aniline, through a heterocyclic aromatic, to a nitro-substituted quinoline, and finally to an amino-quinoline is clearly delineated by the appearance and disappearance of characteristic vibrational bands.
A key transformation is the reduction of the nitro group in 6-bromo-8-nitroquinoline to the amino group in the final product. This is unequivocally confirmed by the disappearance of the strong asymmetric and symmetric NO₂ stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[2] Concurrently, the spectrum of this compound will exhibit the characteristic N-H stretching vibrations of a primary amine, which appear as two distinct bands in the 3200-3500 cm⁻¹ region.[3]
| Compound | Key FTIR Peaks (cm⁻¹) | Interpretation |
| 4-Bromoaniline | ~3400, ~3300 | N-H stretches (primary amine) |
| ~1620 | N-H bend | |
| 6-Bromoquinoline | ~3050 | Aromatic C-H stretch |
| ~1600-1450 | C=C and C=N ring stretches | |
| 6-Bromo-8-nitroquinoline | ~1530, ~1350 | Asymmetric & Symmetric NO₂ stretches[2] |
| ~3050 | Aromatic C-H stretch | |
| This compound | ~3450, ~3350 | N-H stretches (primary amine)[3] |
| ~1620 | N-H bend | |
| Disappearance of ~1530, ~1350 | Confirms reduction of NO₂ group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei, making NMR an excellent technique for confirming the structural changes at each synthetic step.
¹H NMR Spectroscopy
The aromatic region (typically 7-9 ppm) of the ¹H NMR spectrum provides a wealth of information. The introduction of the electron-withdrawing nitro group at the C8 position in 6-bromo-8-nitroquinoline causes a significant downfield shift for adjacent protons compared to 6-bromoquinoline. Conversely, the reduction of the nitro group to an electron-donating amino group in this compound results in an upfield shift of the aromatic protons.
| Compound | Key ¹H NMR Signals (δ, ppm) | Interpretation |
| 4-Bromoaniline | ~6.6-7.2 | Aromatic protons, distinct splitting pattern |
| ~3.6 | Broad singlet, -NH₂ protons | |
| 6-Bromoquinoline | ~7.4-8.9 | Complex multiplet for 6 aromatic protons[4] |
| 6-Bromo-8-nitroquinoline | Protons adjacent to NO₂ | Shifted downfield compared to 6-Bromoquinoline |
| This compound | Aromatic protons | Shifted upfield compared to the nitro precursor |
| ~5.0 | Broad singlet, -NH₂ protons |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR chemical shifts are influenced by the substituents on the quinoline ring. The carbon atom attached to the nitro group (C8) in 6-bromo-8-nitroquinoline will be significantly deshielded (shifted downfield). Upon reduction to the amine, this same carbon (now C8-NH₂) will become more shielded and shift upfield.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is crucial for confirming the molecular weight of the intermediates and the final product. A key feature to look for in the mass spectra of all these compounds is the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[5][6] This signature provides unambiguous evidence that the bromine atom is retained throughout the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ / M+2 Pattern |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | m/z 171, 173 (approx. 1:1 ratio) |
| 6-Bromoquinoline | C₉H₆BrN | 208.06[7] | m/z 207, 209 (approx. 1:1 ratio)[8] |
| 6-Bromo-8-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | m/z 252, 254 (approx. 1:1 ratio) |
| This compound | C₉H₇BrN₂ | 223.07[1][9] | m/z 222, 224 (approx. 1:1 ratio) |
The fragmentation patterns can also be diagnostic. For instance, nitroaromatic compounds often show a characteristic loss of NO₂ (46 Da) and NO (30 Da).[2]
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-systems of these aromatic molecules.[10][11] The absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.
The introduction of auxochromic (e.g., -NH₂) and anti-auxochromic (e.g., -NO₂) groups onto the quinoline chromophore will cause shifts in the absorption bands. Generally, the addition of the amino group in this compound is expected to cause a bathochromic (red) shift compared to 6-bromoquinoline, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.[12] Conversely, the electron-withdrawing nitro group will also influence the electronic transitions, leading to a distinct spectrum for 6-bromo-8-nitroquinoline.
Experimental Protocols
The following section details standardized protocols for acquiring the spectroscopic data discussed.
General Workflow
Caption: General workflow for synthesis and spectroscopic characterization.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[7]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[7]
-
Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final absorbance or transmittance spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to approximately 12-16 ppm and use a relaxation delay of 1-2 seconds.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically set to 200-220 ppm. A greater number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[7]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
Ionization: Use a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile compounds.[13]
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[14] A typical concentration is around 1 x 10⁻⁵ M.[14]
-
Instrumentation: Use a UV-Vis double beam spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm), using a cuvette containing only the solvent as a reference.
Conclusion
The transformation from 4-bromoaniline to this compound is accompanied by a series of distinct and predictable spectroscopic changes. By leveraging a multi-technique approach encompassing FTIR, NMR, Mass Spectrometry, and UV-Vis, researchers can confidently track the progress of the synthesis. The key diagnostic markers include the appearance and disappearance of N-H and NO₂ vibrational bands in FTIR, the characteristic shifts of aromatic protons in ¹H NMR, and the confirmation of molecular weight and the persistent bromine isotopic pattern in mass spectrometry. This comprehensive spectroscopic guide serves as a valuable resource for ensuring the successful synthesis and unambiguous identification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. spectrabase.com [spectrabase.com]
- 5. tutorchase.com [tutorchase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 57339-57-8|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
"analytical validation of 6-Bromoquinolin-8-amine synthesis protocol"
An In-Depth Comparative Guide to the Synthesis and Analytical Validation of 6-Bromoquinolin-8-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of a robust synthesis protocol for this compound, a critical building block in medicinal chemistry and drug development. Beyond a simple recitation of steps, we delve into the causality behind the procedural choices and present a framework for the rigorous analytical validation required to ensure the compound's identity, purity, and suitability for downstream applications. This document is intended for researchers, scientists, and drug development professionals who require a reliable and thoroughly validated source of this important chemical intermediate.
The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The specific functionalization of this compound, with its reactive amine group at the 8-position and the bromine atom at the 6-position, offers a versatile platform for further chemical modification. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the amine group is readily derivatized. This dual functionality makes it an invaluable starting material for creating libraries of novel compounds for drug discovery. Therefore, a reproducible and rigorously validated synthesis protocol is not just a matter of academic interest but a prerequisite for successful research and development.
Primary Synthesis Protocol: Reduction of 6-Bromo-8-nitroquinoline
The most common and well-established method for synthesizing this compound is the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. This method is favored for its high yield and straightforward execution.
Causality of Experimental Choices
The chosen method employs iron powder in a mixed solvent system of ethanol, acetic acid, and water.[1][2] This is a classic and highly effective set of conditions for nitro group reduction.
-
Iron Powder: Acts as the reducing agent. It is inexpensive, readily available, and its reaction byproducts are easily removed.
-
Acetic Acid: Creates an acidic environment that facilitates the reduction process. The Fe/HCl or Fe/NH₄Cl systems are also common, but acetic acid is sufficiently strong while being less corrosive.
-
Ethanol/Water Solvent System: This mixture provides good solubility for the organic nitro compound while also being compatible with the aqueous acidic conditions required for the reduction.[1]
-
Reflux Conditions: Heating the reaction to reflux ensures a sufficient reaction rate to drive the reduction to completion in a reasonable timeframe (typically 3 hours).[1]
-
Neutralization & Workup: After the reaction, the mixture is neutralized with sodium hydroxide. This is a critical step to convert the anilinium salt (formed in the acidic medium) back to the free amine, which is soluble in organic solvents like ethyl acetate, allowing for efficient extraction.[1]
-
Celite Filtration: The use of celite (diatomaceous earth) is essential for removing the fine iron powder and iron oxide residues, which would otherwise complicate the extraction process.[2]
Caption: Workflow for the synthesis of this compound.
Analytical Validation: A Self-Validating System
The synthesis is only complete upon successful analytical validation. This multi-pronged approach ensures the final product meets the required standards of identity and purity.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. A reversed-phase method, typically using a C18 column, can effectively separate the target compound from starting materials, byproducts, and other impurities.[3]
Hypothetical HPLC Purity Data
| Retention Time (min) | Peak Area (%) | Identity |
| 2.5 | 0.8 | Starting Material (6-Bromo-8-nitroquinoline) |
| 4.1 | 98.5 | This compound |
| 5.3 | 0.7 | Unknown Impurity |
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]
Spectroscopic Identity Confirmation
Spectroscopic methods provide irrefutable evidence of the compound's molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for structural elucidation.[4] For this compound, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, as well as a broad signal for the amine (-NH₂) protons. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[5]
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. A key feature for this compound is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two major peaks of similar intensity at [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound.[4] For C₉H₇BrN₂, the expected molecular weight is approximately 223.07 g/mol .[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. The spectrum of this compound will show characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic ring, and C=N and C=C stretching bands characteristic of the quinoline core.[4]
Physical Characterization
-
Melting Point : The melting point is a simple yet effective indicator of purity. A sharp melting point range that is consistent with literature values (e.g., 142-145 °C) suggests a high-purity compound.[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinolin-8-amine Analogs for Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-bromoquinolin-8-amine analogs. As a privileged scaffold in medicinal chemistry, quinoline and its derivatives have been extensively studied for their wide-ranging pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1] This document synthesizes experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals, elucidating how structural modifications to the this compound core influence biological activity.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many therapeutic agents.[1] Its versatility allows for functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. The this compound structure is of particular interest, combining three key features: the core quinoline scaffold, a bromine atom at the C6 position, and an amino group at the C8 position. Each of these components plays a critical role in the molecule's interaction with biological targets.
The primary amino group at the C8 position, along with the heterocyclic nitrogen at N1, establishes a crucial bidentate chelation site. This ability to bind metal ions is a well-established mechanism for the anticancer and antimicrobial activity of many 8-hydroxy and 8-aminoquinolines.[2][3] The bromine atom at C6, an electron-withdrawing group, significantly modulates the electronic properties and lipophilicity of the molecule, which can enhance membrane permeability and target engagement.[1]
Caption: Key modification sites on the this compound scaffold.
Comparative Analysis of Analog Performance
Direct, side-by-side comparative studies on a broad series of this compound analogs are limited in published literature. However, by examining related brominated and substituted 8-amino/hydroxyquinoline derivatives, we can construct a robust SAR model.
The combination of a halogen at C5, C6, or C7 and a chelating group at C8 is a recurring motif in potent quinoline-based agents.
-
Impact of Halogenation: The introduction of a fluorine atom at the C6 position of the quinoline ring has been shown to significantly enhance antibacterial activity.[1] While this guide focuses on bromine, this principle underscores the general importance of halogenation. In anticancer studies, brominated quinolines have demonstrated significant inhibitory effects. For instance, 5,7-dibromo-8-hydroxyquinoline shows potent in vitro activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] The presence of bromine often increases the lipophilicity of the compound, potentially aiding its passage through cellular membranes.
-
Impact of the C8-Amine/Hydroxy Group: The C8 position is critical. The activity of 8-hydroxyquinolines (a close analog to 8-aminoquinolines) is often linked to their ability to chelate metal ions essential for enzymatic functions in target cells.[2][3] Modifying this group drastically alters biological outcomes. For example, converting the hydroxyl group of 5-amino-7-bromoquinolin-8-ol into various sulfonate esters led to a new class of compounds with antimicrobial properties.[2][5] This suggests that the C8-amine of our core scaffold is not just a passive feature but a key site for derivatization to create prodrugs or analogs with altered targeting capabilities.
SAR studies reveal that substitutions on other parts of the quinoline ring can further refine biological activity.
-
Positions C5 and C7: These positions, flanking the bromo and amino groups, are sensitive to substitution. The potent anticancer activity of 5,7-dibromo-8-hydroxyquinoline highlights that multiple halogenations can be beneficial.[4] Furthermore, introducing bulky substituents at position C7 has been suggested to facilitate antiproliferative activity.[6]
-
Position C4: Introduction of a flexible alkylamino side chain at the C4 position has been used to enhance the water solubility and antiproliferative action of certain quinoline derivatives.[6]
-
Nitro Group Introduction: The introduction of a nitro group, for example in 6-bromo-5-nitroquinoline, can activate the bromine for nucleophilic substitution and has been shown to produce compounds with significant antiproliferative and apoptotic effects.[7]
The following table summarizes the in vitro efficacy of various brominated quinoline analogs against cancer cell lines, providing a benchmark for evaluating potential performance.
| Compound/Analog | Target Cell Line(s) | Reported IC50 | Key Structural Features | Reference |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL | Di-bromo, di-methoxy, 8-hydroxy | [7] |
| 6-Bromo-5-nitroquinoline | Various Cancer Lines | Significant antiproliferative effects | 6-bromo, 5-nitro | [7] |
| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7, 9.8, 12.4 µg/mL respectively | Di-bromo, 8-hydroxy | [4] |
| Compound 8a (A 6-bromo quinazoline derivative) | MCF-7, SW480 | 15.85 µM, 17.85 µM respectively | Bromo on benzene ring, quinazoline core | [8][9] |
Note: The data is compiled from studies on structurally related analogs to infer the potential of this compound derivatives. Direct IC50 values for the parent compound were not available in the reviewed literature.
Experimental Methodologies: Synthesis and Evaluation
To ensure reproducibility and facilitate further research, this section provides validated protocols for the synthesis of the core scaffold and for assessing its biological activity.
The synthesis of this compound is typically achieved via the reduction of a nitro precursor. This robust, high-yield method is a standard in medicinal chemistry.[10]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture of ethanol, acetic acid, and water (2:2:1 ratio), add iron powder (3.6 eq).[10]
-
Heating: Heat the resulting mixture to reflux for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Work-up: After cooling the reaction to room temperature, carefully neutralize the mixture with a 2.5 N sodium hydroxide (NaOH) solution.[10]
-
Filtration: Filter the mixture through a pad of celite to remove the iron solids, washing the filter cake with ethyl acetate (EtOAc).[10]
-
Extraction: Transfer the filtrate to a separatory funnel and extract it three times with ethyl acetate.[10]
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na2SO4), and concentrate the solution under reduced pressure.[10]
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a solvent system such as 40% ethyl acetate in hexanes to afford the final product as a yellow solid.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is guided by established medicinal chemistry principles. The C8-amino group is a critical pharmacophoric feature, likely involved in metal chelation, while the C6-bromo substituent enhances potency and modulates physicochemical properties. Derivatization at other positions on the quinoline ring offers a clear path to optimizing solubility, selectivity, and efficacy.
While direct comparative data is emerging, the strong performance of related brominated and 8-substituted quinolines in preclinical models provides a solid rationale for the continued investigation of this scaffold.[4] Future research should focus on synthesizing a diverse library of this compound analogs with systematic modifications at the C2, C4, C5, and C7 positions, and on the C8-amine itself. Evaluating these compounds in a broad panel of cancer cell lines and antimicrobial assays will further illuminate the SAR and pave the way for identifying lead candidates for in vivo studies.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 6-Bromoquinolin-8-amine
In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromoquinolin-8-amine, a crucial intermediate in the synthesis of various therapeutic compounds. By moving beyond mere instruction to explain the underlying scientific principles, this document aims to foster a culture of safety and compliance among researchers, scientists, and drug development professionals.
The Critical Importance of Understanding the Hazard Profile
Before initiating any disposal protocol, a comprehensive understanding of the chemical's intrinsic hazards is essential. This compound, as a halogenated aromatic amine, presents several potential risks that must be mitigated through proper handling and disposal procedures.[1][2]
A thorough review of Safety Data Sheets (SDS) and toxicological information highlights the following key hazards associated with this compound and structurally similar compounds:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Can cause skin irritation.[3][4][5] | Dermal |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][4] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | Inhalation |
| Genetic Defects | Suspected of causing genetic defects.[6] | Inhalation, Dermal, Oral |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[7] | Environmental Release |
This hazard profile necessitates the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, during all handling and disposal activities.[4] All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]
A Step-by-Step Workflow for Disposal
The correct disposal pathway for this compound depends on its physical state, quantity, and the presence of any contaminants. The following decision-making framework provides a clear guide for laboratory personnel.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
Adherence to standardized protocols is essential for ensuring both safety and regulatory compliance. The following procedures are based on established best practices and should be adapted to your institution's specific guidelines and local regulations.
Protocol 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[8]
-
Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with halogenated organic compounds. The container must have a secure lid.[9]
-
Waste Segregation: It is critical to segregate halogenated waste from other chemical waste streams.[10] Do not mix with strong oxidizing agents.[5]
-
Packaging: Carefully transfer the solid waste into the designated container. Avoid creating dust. Once the transfer is complete, securely close the container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.[11][12]
-
Storage and Collection: Store the sealed and labeled container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[11]
Protocol 2: Disposal of this compound in Solution
-
PPE and Engineering Controls: The same PPE and fume hood requirements as for solid waste apply.
-
Waste Container: Utilize a designated liquid hazardous waste container that is compatible with both the this compound and the solvent. The container must have a leak-proof cap.
-
Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste.[10][13] This is a common requirement for proper disposal, often through incineration.
-
Packaging: Carefully pour the solution into the designated waste container, using a funnel to prevent spills. Leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of the this compound.
-
Storage and Collection: Store the container in a designated satellite accumulation area for collection by authorized personnel.
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.[14]
-
Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and institutional EHS personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[14]
-
Cleanup: Trained personnel wearing appropriate PPE should carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
Adherence to Regulatory Frameworks
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][15] These regulations are in place to protect both laboratory workers and the environment.[8][9] It is imperative that all disposal activities are conducted in accordance with your institution's Chemical Hygiene Plan and all applicable local, state, and federal regulations.[8][16] The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal service, often through methods like high-temperature incineration.[17]
By following these comprehensive procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory practice and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. osha.gov [osha.gov]
- 9. usbioclean.com [usbioclean.com]
- 10. benchchem.com [benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. skcinc.com [skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
